SP-141
描述
属性
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SP-141: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel, cell-permeable, small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. It belongs to the pyrido[b]indole class of compounds and has demonstrated significant anti-cancer activity in various preclinical models, including breast and pancreatic cancer.[1] What distinguishes this compound from many other MDM2 inhibitors is its unique mechanism of action; rather than solely blocking the interaction between MDM2 and the p53 tumor suppressor, this compound induces the degradation of the MDM2 protein itself. This activity is independent of the p53 status of the cancer cells, making it a potentially valuable therapeutic agent for a broader range of tumors, including those with mutated or deficient p53. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inducing MDM2 Degradation
The primary mechanism of action of this compound is the direct binding to the MDM2 protein, which leads to its autoubiquitination and subsequent degradation by the proteasome.[1][2] This reduction in cellular MDM2 levels has profound effects on cancer cell survival and proliferation.
Binding to MDM2
This compound is a high-affinity ligand for MDM2, binding directly to the protein. This interaction is crucial for its subsequent effects on MDM2 stability.
Induction of Autoubiquitination and Proteasomal Degradation
MDM2 is an E3 ubiquitin ligase that can ubiquitinate itself, targeting it for proteasomal degradation. This compound enhances this autoubiquitination process. By promoting the attachment of ubiquitin chains to MDM2, this compound marks the oncoprotein for destruction by the 26S proteasome. This leads to a significant reduction in the intracellular concentration of MDM2.
p53-Independent Activity
A key feature of this compound is its efficacy in cancer cells regardless of their p53 status.[1][2] Many MDM2 inhibitors function by disrupting the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions. However, a large proportion of human cancers harbor mutations in the TP53 gene, rendering such inhibitors ineffective. Since this compound's primary action is to degrade MDM2, it can exert its anti-cancer effects even in the absence of functional p53.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic | Wild-type | 0.38 | [2] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [2] |
| AsPC-1 | Pancreatic | Mutant | Not specified | [2] |
| Mia-Paca-2 | Pancreatic | Mutant | Not specified | [2] |
| MCF-7 | Breast | Wild-type | Not specified | |
| MDA-MB-468 | Breast | Mutant | Not specified |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic | Panc-1 | Nude Mice | 40 mg/kg/day | 75% | [2] |
| Breast | Not specified | Nude Mice | Not specified | Significant | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the core mechanism of action of this compound.
Caption: this compound binds to MDM2, promoting its autoubiquitination and proteasomal degradation, leading to p53-independent cell cycle arrest and apoptosis.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.
Caption: A stepwise approach for evaluating the anti-cancer properties of this compound, from initial in vitro screening to in vivo efficacy studies.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at a specific concentration (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro MDM2 Autoubiquitination Assay
Objective: To determine if this compound directly promotes the autoubiquitination of MDM2.
Principle: This assay reconstitutes the ubiquitination cascade in vitro using purified enzymes. The ubiquitination of MDM2 is detected by western blotting, looking for a characteristic high-molecular-weight smear or ladder of bands corresponding to polyubiquitinated MDM2.
Protocol:
-
Reaction Setup: In a reaction buffer, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and recombinant human MDM2.
-
This compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MDM2 antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system. An increase in the high-molecular-weight smear in the presence of this compound indicates enhanced autoubiquitination.
Conclusion
This compound is a promising anti-cancer agent with a distinct mechanism of action that targets the MDM2 oncoprotein for degradation. Its ability to act independently of the p53 tumor suppressor pathway broadens its potential clinical utility to a wider range of cancers. The preclinical data strongly support its continued investigation and development as a novel therapeutic for cancer treatment. Further research will be necessary to fully elucidate its downstream signaling effects and to evaluate its safety and efficacy in clinical settings.
References
The Molecular Target of SP-141: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a novel, cell-permeable, small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's therapeutic potential.
Molecular Target: Mouse Double Minute 2 (MDM2)
The primary molecular target of this compound is the E3 ubiquitin ligase, Mouse Double Minute 2 (MDM2). This compound binds directly to MDM2 with high affinity, exhibiting a Ki value of 28 nM. Unlike many other MDM2 inhibitors that function by disrupting the MDM2-p53 protein-protein interaction, this compound employs a distinct mechanism of action.
Mechanism of Action
This compound inhibits MDM2 expression by inducing its autoubiquitination and subsequent proteasomal degradation. This action is independent of the tumor suppressor protein p53 status of the cancer cells, making this compound a promising therapeutic agent for a broader range of tumors, including those with mutant or deficient p53. The degradation of MDM2 leads to the stabilization and accumulation of its downstream targets. In p53 wild-type cells, this results in increased levels of p53 and its target gene p21, leading to cell cycle arrest and apoptosis. However, the anti-proliferative effects of this compound are also observed in p53-mutant and null cancer cells, indicating the involvement of p53-independent pathways.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling
A Technical Guide to the SP-141 Induced MDM2 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the action of SP-141, a novel small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. Unlike traditional MDM2 inhibitors that focus on disrupting the MDM2-p53 interaction, this compound employs a distinct and potent mechanism: inducing the auto-ubiquitination and subsequent proteasomal degradation of the MDM2 protein. This guide synthesizes key quantitative data, details critical experimental protocols, and visualizes the core pathways to offer a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound represents a new class of MDM2 inhibitors.[1] Its primary mechanism of action is the direct binding to the MDM2 protein, which triggers a conformational change that enhances MDM2's intrinsic E3 ubiquitin ligase activity towards itself.[1][2][3] This leads to poly-ubiquitination of MDM2, marking it for degradation by the 26S proteasome.[1][4][5] The result is a significant reduction in cellular MDM2 protein levels.
A key therapeutic advantage of this mechanism is its efficacy in cancer cells regardless of their p53 mutational status.[1][2][6] In cancers with wild-type p53, the degradation of MDM2 lifts the negative regulation on p53, leading to its stabilization and accumulation. Activated p53 can then induce the transcription of target genes like p21, resulting in cell cycle arrest (primarily at the G2/M phase) and apoptosis.[1][4] In p53-mutant or null cancers, the reduction of the oncogenic MDM2 protein itself inhibits tumor growth, as MDM2 has numerous p53-independent oncogenic functions.[1][7]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer models both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in different human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Citation |
| HPAC | Pancreatic | Wild-Type | 0.38 | [6] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [6] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [6] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [6] |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | [6] |
| MCF-7 | Breast | Wild-Type | ~0.5-1.0 | [8] |
| HepG2 | Hepatocellular | Wild-Type | ~0.5-1.0 | [5][8] |
| Huh7 | Hepatocellular | Mutant | ~0.5-1.0 | [5] |
| U87MG | Glioblastoma | Wild-Type | Not specified | [4] |
Note: The higher IC₅₀ value in the normal IMR90 cell line suggests selective cytotoxicity of this compound for cancer cells.[6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
This table presents the anti-tumor activity of this compound in animal models.
| Cancer Type | Animal Model | Dosage & Administration | Treatment Duration | Outcome | Citation |
| Pancreatic | Xenograft & Orthotopic (Mice) | 40 mg/kg; i.p. injection | 5 days/week for ~3 weeks | 75% reduction in tumor volume vs. control on Day 18 | [6] |
| Neuroblastoma | Xenograft (Mice) | Not specified | Not specified | Significant tumor growth suppression | [4][7] |
Table 3: Binding Affinity of this compound
This table indicates the direct and high-affinity binding of this compound to the MDM2 protein.
| Parameter | Value | Assay Method | Citation |
| Kᵢ | 28 nM | Fluorescence Polarization (FP)-based binding assay | [2] |
Experimental Protocols
The following protocols are key to elucidating the mechanism of this compound.
Western Blotting for Protein Level Analysis
Objective: To determine the effect of this compound on the protein levels of MDM2, p53, and p21.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HPAC, Panc-1, HepG2) and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.5 µM) for 24 hours.[4][5]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Ubiquitination Assay
Objective: To demonstrate that this compound promotes the auto-ubiquitination of MDM2.
Methodology:
-
Transfection: Co-transfect cells (e.g., HepG2, Huh7) with plasmids encoding for MDM2 and Ubiquitin using a suitable transfection reagent.[1][5]
-
This compound Treatment: After transfection, treat the cells with this compound (e.g., 0, 0.2, 0.5 µM) for 24 hours.[5]
-
Proteasome Inhibition: Add a proteasome inhibitor, such as MG132 (25 µM), for the final 6 hours of treatment to allow ubiquitinated proteins to accumulate.[1][5]
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysates with an anti-MDM2 antibody overnight, followed by incubation with protein A/G agarose beads to pull down MDM2 and its binding partners.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect poly-ubiquitinated MDM2.[5]
Cycloheximide (CHX) Chase Assay
Objective: To measure the effect of this compound on the half-life of the MDM2 protein.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
SP-141: A Technical Guide to a Novel MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a potent and specific small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. Identified as 6-Methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole, this compound represents a promising class of anti-cancer agents. Its mechanism of action involves direct binding to MDM2, leading to the promotion of MDM2 auto-ubiquitination and subsequent proteasomal degradation. This activity is notably independent of the tumor suppressor p53 status, suggesting a broad therapeutic potential across various cancer types. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, a plausible synthetic route, and detailed experimental protocols for the evaluation of this compound.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound with a pyrido[3,4-b]indole core. The detailed chemical information and physicochemical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 6-Methoxy-1-(1-naphthalenyl)-9H-pyrido[3,4-b]indole |
| Synonyms | SP141 |
| CAS Number | 1253491-42-7 |
| Molecular Formula | C₂₂H₁₆N₂O |
| Molecular Weight | 324.38 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound exhibits high-affinity binding to MDM2 and demonstrates potent cytotoxic effects against a range of cancer cell lines.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| Binding Affinity (Ki) | MDM2 | 28 nM |
| IC₅₀ | HPAC (Pancreatic) | 0.38 µM |
| Panc-1 (Pancreatic) | 0.50 µM | |
| AsPC-1 (Pancreatic) | 0.36 µM | |
| Mia-Paca-2 (Pancreatic) | 0.41 µM | |
| IMR90 (Normal Fibroblast) | 13.22 µM | |
| MCF-7 (Breast) | Not explicitly quantified in the provided results | |
| MDA-MB-468 (Breast) | Not explicitly quantified in the provided results |
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the MDM2 protein. Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound induces the degradation of MDM2 itself. This leads to the accumulation of p53 (in p53 wild-type cells) and the subsequent activation of downstream pathways leading to cell cycle arrest and apoptosis. Crucially, its efficacy in p53-mutant or null cancer cells suggests an alternative, p53-independent mechanism of action.
Caption: Mechanism of this compound action on the MDM2/p53 signaling pathway.
Experimental Protocols
Synthesis of this compound (Plausible Route)
The synthesis of this compound, a β-carboline derivative, can be achieved through a Pictet-Spengler reaction. This approach involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
Materials:
-
6-Methoxytryptamine
-
1-Naphthaldehyde
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
-
Oxidizing agent (e.g., DDQ, manganese dioxide)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxytryptamine and 1-naphthaldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Pictet-Spengler Cyclization: Add the acid catalyst to the reaction mixture and stir at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Aromatization: Dissolve the crude cyclized product in a suitable solvent and treat it with an oxidizing agent to form the aromatic β-carboline ring of this compound.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
MDM2 Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled p53-derived peptide from the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide probe (e.g., with FAM or TAMRA)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of MDM2 protein and the fluorescent p53 peptide in the assay buffer.
-
Assay Plate Setup: Add the this compound dilutions to the wells of the 384-well plate. Include control wells with buffer and DMSO (for baseline) and wells with MDM2 and the fluorescent peptide without the inhibitor (for maximum polarization).
-
Incubation: Add the MDM2 and fluorescent peptide solution to all wells. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the Ki value for this compound by fitting the data to a competitive binding isotherm.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HPAC, Panc-1)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Caption: A typical experimental workflow for an in vitro cytotoxicity (MTT) assay.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound for each cell line.
Conclusion
This compound is a novel and potent MDM2 inhibitor with a distinct mechanism of action that involves the induction of MDM2 degradation. Its efficacy in both p53 wild-type and mutant cancer cell lines highlights its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic candidate.
Early In Vitro Studies of SP-141: A Technical Guide
This guide provides an in-depth overview of the early in vitro studies of SP-141, a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene. The information is tailored for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action.
Introduction
This compound, with the chemical formula C₂₂H₁₆N₂O, is a pyrido[b]indole derivative identified through high-throughput screening and computer-aided, structure-based rational drug design.[1] It has demonstrated potent anti-cancer activity in various preclinical models, including breast, pancreatic, and brain cancers.[2][3][4][5] A key feature of this compound is its unique mechanism of action, which distinguishes it from many other MDM2 inhibitors. Instead of solely blocking the MDM2-p53 interaction, this compound directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation.[1][2] This action leads to a reduction in cellular MDM2 levels, effective even in cancer cells with mutant or deficient p53.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound, demonstrating its potency and selectivity.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target/Cell Line | Comments |
| Ki | 28 nM[7] | MDM2 Protein | High affinity binding. |
| IC50 | 0.38 - 0.50 µM[2][8] | Pancreatic Cancer Cell Lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) | Potent inhibition of cell growth. |
| IC50 | 35.8 - 688.8 nM[9] | Glioblastoma and Medulloblastoma Cell Lines | Potent activity against brain tumor cells. |
| IC50 | 13.22 µM[8] | IMR90 (Normal Fibroblast Cell Line) | Demonstrates selective cytotoxicity for cancer cells over normal cells. |
Table 2: Effects on Cellular Processes
| Cellular Process | Concentration | Cell Line | Observed Effect |
| MDM2 Degradation | 1 µM[10] | MCF-7 (Breast Cancer) | 76% decrease in the uptake of an 18F-labeled analogue, indicating significant MDM2 depletion. |
| Apoptosis Induction | 1 mM | Breast Cancer Cell Lines | 7 to 14-fold increase in the apoptotic index.[3] |
| Cell Cycle Arrest | 0.5 µM[3] | Breast Cancer Cell Lines | Arrest in the G2 phase of the cell cycle. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., pancreatic, breast) are seeded in 96-well plates at a density of 3,000-4,000 cells per well.[6]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control for a specified period, typically 72 hours.[6][8]
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, indicating its long-term proliferative potential.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a period, often 24 hours.[11]
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for a period of 1-2 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism of anti-cancer drug action.
-
Treatment: Cells are treated with different concentrations of this compound for a specified time, for instance, 48 hours.[6][11]
-
Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Treatment: Cells are exposed to this compound for a defined period, such as 24 hours.[6][11]
-
Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., MDM2, p53, p21, PARP, Bax, Bcl-2, Cyclin E) followed by incubation with secondary antibodies conjugated to an enzyme.[3]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Target Binding Assays
Several assays have been employed to confirm the direct binding of this compound to the MDM2 protein.
-
Biotin-Avidin Pull-Down Assays: A biotinylated version of this compound is used to pull down its binding partners from cell lysates, which are then identified by Western blotting.
-
Fluorescence Polarization (FP)-Based Binding Assay: This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.
-
Surface Plasmon Resonance (SPR) (Biacore Assay): This technique measures the binding of an analyte (this compound) to a ligand (MDM2) immobilized on a sensor chip in real-time.[10]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Biological Function of SP-141: A Novel MDM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The murine double minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor. Its overexpression in various cancers provides a compelling therapeutic target. SP-141, a novel pyrido[b]indole derivative, has emerged as a potent and specific MDM2 inhibitor with a unique mechanism of action that distinguishes it from other inhibitors in its class. This technical guide delineates the core biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new avenues in cancer therapy.
Introduction
The p53 tumor suppressor protein plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3] In a significant portion of human cancers where p53 remains wild-type, its tumor-suppressive functions are often abrogated by the overexpression of its primary cellular antagonist, MDM2.[1]
MDM2 is an E3 ubiquitin ligase that directly binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This interaction maintains p53 at low levels in normal unstressed cells. However, in many cancers, the amplification or overexpression of the MDM2 gene leads to the excessive degradation of p53, allowing cancer cells to evade apoptosis and continue to proliferate.[5] Consequently, inhibiting the MDM2-p53 interaction has become a promising strategy for reactivating p53 and restoring its tumor-suppressive functions.
This compound is a small molecule inhibitor of MDM2, identified through high-throughput screening and structure-based drug design.[5] Unlike many other MDM2 inhibitors that primarily focus on disrupting the p53-MDM2 protein-protein interaction, this compound exhibits a distinct and potent mechanism of action.[4][5] This guide provides a detailed exploration of the biological activity of this compound, its effects on cancer cells, and the experimental methodologies used to elucidate its function.
Mechanism of Action of this compound
This compound directly binds to the MDM2 protein with high affinity.[4] This binding event triggers a unique conformational change in MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[4][6] This leads to a significant reduction in cellular MDM2 protein levels. The degradation of MDM2 liberates p53 from negative regulation, leading to its accumulation and the activation of its downstream targets, such as p21Waf1/CIP1, which mediates cell cycle arrest.[4] A key advantage of this compound is its efficacy in cancer cells regardless of their p53 status, suggesting that its anti-tumor effects are not solely dependent on p53 activation and may involve the inhibition of other oncogenic functions of MDM2.[4][7]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key binding affinities and cytotoxic activities of this compound against a range of cancer cell lines.
Table 1: Binding Affinity of this compound for MDM2
| Parameter | Value | Assay Method | Reference |
| Ki | 28 ± 6 nM | Fluorescence Polarization-based MDM2 Binding Assay | [1][8] |
| Kd (SPR) | 43 nM | Surface Plasmon Resonance | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Exposure Time (h) | Reference |
| HPAC | Pancreatic | Wild-Type | 0.38 | 72 | [4][6] |
| Panc-1 | Pancreatic | Mutant | 0.50 | 72 | [4][6] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | 72 | [6] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | 72 | [6] |
| MCF-7 | Breast | Wild-Type | Not specified, but effective | - | [5] |
| MDA-MB-468 | Breast | Mutant | Not specified, but effective | - | [5] |
| NB-1643 | Neuroblastoma | Wild-Type | ~0.4 | 72 | [7] |
| SK-N-SH | Neuroblastoma | Wild-Type | ~0.5 | 72 | [7] |
| NB-EBC1 | Neuroblastoma | Wild-Type | ~0.4 | 72 | [7] |
| CHLA255 | Neuroblastoma | Wild-Type | ~0.6 | 72 | [7] |
| NGP | Neuroblastoma | Wild-Type | ~0.5 | 72 | [7] |
| SK-N-AS | Neuroblastoma | Mutant | ~0.7 | 72 | [7] |
| LA1-55n | Neuroblastoma | Null | ~0.6 | 72 | [7] |
| NB-1691 (MDR) | Neuroblastoma | Wild-Type | ~0.8 | 72 | [7] |
| SK-N-BE2 (MDR) | Neuroblastoma | Mutant | ~0.9 | 72 | [7] |
| IMR90 | Normal Fibroblast | Wild-Type | 13.22 | 72 | [6] |
Cellular Effects of this compound
Induction of Cell Cycle Arrest and Apoptosis
This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines.[4] This is consistent with the activation of the p53 pathway and the upregulation of its downstream target p21, a potent inhibitor of cyclin-dependent kinases.[9] Furthermore, this compound treatment leads to a significant increase in apoptosis, as evidenced by an increase in the sub-G1 population in cell cycle analysis and positive staining in apoptosis assays.[4][10] These effects are observed in a concentration-dependent manner.
Inhibition of Cell Proliferation and Colony Formation
Treatment with this compound significantly inhibits the proliferation of cancer cells.[4] Colony formation assays, which measure the ability of single cells to grow into colonies, have demonstrated a dose-dependent reduction in colony numbers upon exposure to this compound.[7][10]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the potent anti-tumor activity of this compound. In xenograft and orthotopic mouse models of pancreatic and breast cancer, intraperitoneal administration of this compound led to significant tumor growth inhibition and even tumor regression.[4] For instance, in a pancreatic cancer xenograft model, treatment with 40 mg/kg/day of this compound resulted in a 75% reduction in tumor volume compared to the control group.[6] Importantly, these studies have also indicated that this compound is well-tolerated with no apparent host toxicity at therapeutic doses.[5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01-10 µM) for 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and loading controls (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a novel class of MDM2 inhibitors with a unique mechanism of action that involves the induction of MDM2 auto-ubiquitination and proteasomal degradation.[4] Its ability to exert potent anti-tumor effects in a p53-independent manner makes it a particularly attractive candidate for the treatment of a broad range of cancers, including those with mutant or deficient p53.[5] The comprehensive data presented in this guide, from its high-affinity binding to MDM2 to its efficacy in vivo, underscore the therapeutic potential of this compound. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility and to pave the way for its potential use as a novel targeted therapy for cancer.
References
- 1. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SP-141: A Novel MDM2 Inhibitor Inducing G2/M Cell Cycle Arrest and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. It exerts its anticancer effects by promoting the auto-ubiquitination and subsequent proteasomal degradation of MDM2. This leads to the accumulation of tumor suppressor proteins, resulting in cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis. Notably, the cytotoxic effects of this compound have been observed in a variety of cancer cell lines, including those with mutated or null p53, indicating a potential therapeutic avenue for tumors resistant to conventional p53-activating therapies. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of its effects on cell cycle progression in various cancer models, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
This compound directly binds to the MDM2 protein, which induces a conformational change that promotes its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] MDM2 is a primary negative regulator of the p53 tumor suppressor. By targeting MDM2 for degradation, this compound effectively removes this inhibitory control, leading to the stabilization and accumulation of p53 in cells with wild-type p53.[3] Activated p53 can then transcriptionally activate its downstream target genes, such as p21Waf1/CIP1, which is a potent inhibitor of cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.[3][4]
Interestingly, this compound has also demonstrated efficacy in cancer cells lacking functional p53.[3][5] This suggests that the anticancer activity of this compound is not solely dependent on the p53 pathway. The inhibition of MDM2 can affect other cellular processes and proteins that are regulated by this E3 ligase, contributing to its p53-independent cytotoxic effects.[3][5] The downstream effects of this compound culminate in the induction of cell cycle arrest, predominantly at the G2/M transition, and the activation of the apoptotic cascade.[3][4][5]
Data Presentation: Effect of this compound on Cell Cycle Progression and Viability
The following tables summarize the quantitative data on the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HPAC | Pancreatic Cancer | Wild-type | 0.38[2] |
| Panc-1 | Pancreatic Cancer | Mutant | 0.50[2] |
| AsPC-1 | Pancreatic Cancer | - | 0.36[2] |
| Mia-Paca-2 | Pancreatic Cancer | - | 0.41[2] |
| NB-1643 | Neuroblastoma | Wild-type | Not specified[5] |
| SK-N-SH | Neuroblastoma | Wild-type | Not specified[5] |
| SK-N-AS | Neuroblastoma | Mutant | Not specified[5] |
| LA1-55n | Neuroblastoma | Null | Not specified[5] |
| U87MG | Glioblastoma | Wild-type | 35.8 - 688.8 nM[4] |
| DAOY | Medulloblastoma | Mutant | 35.8 - 688.8 nM[4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G2/M Phase (Treated vs. Control) |
| HPAC | Pancreatic Cancer | 0.5 | 24 | Significant increase vs. control[3] |
| Panc-1 | Pancreatic Cancer | 0.5 | 24 | Significant increase vs. control[3] |
| AsPC-1 | Pancreatic Cancer | 0.2 | 24 | Significant increase vs. control[3] |
| Neuroblastoma Cells | Neuroblastoma | 0.25, 0.5 | 24 | Not specified quantitatively, but G2/M arrest observed[5] |
| Breast Cancer Cells | Breast Cancer | 0.5 | 24 | Significant increase vs. control[6] |
| Glioblastoma/Medulloblastoma | Brain Tumor | Not specified | Not specified | G2/M arrest observed[4] |
Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines (e.g., pancreatic, neuroblastoma, breast, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified durations (e.g., 24, 48, or 72 hours).[3][5][7]
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound for 72 hours, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[7]
Cell Cycle Analysis by Flow Cytometry
Cells are treated with this compound for 24 hours, harvested, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.[5]
Western Blotting
After treatment with this compound for 24 hours, cells are lysed to extract total proteins. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., MDM2, p53, p21, cleaved PARP, Bax, Bcl-2, Cyclin E).[5][6] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound's Effect on Cell Cycle
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Brain Tumor Therapy by Inhibiting the MDM2 Oncogene: In Vitro and In Vivo Antitumor Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016049453A1 - Cancer treatment utilizing this compound to bind with mdm2 and act as an inhibitor of mdm2 expression - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SP-141 in Pancreatic Cancer Cells
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, driving the urgent need for novel drug development.[1][2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of SP-141, a novel investigational compound, against pancreatic cancer cell lines. The described assays are designed to assess the anti-proliferative effects, impact on cell viability, and the potential mechanism of action of this compound. These protocols are intended for researchers in oncology, drug discovery, and cancer biology to facilitate the preclinical assessment of this compound.
Recommended Pancreatic Cancer Cell Lines
A variety of human pancreatic cancer cell lines are available for in vitro studies, each with a unique molecular profile. The selection of appropriate cell lines is critical for comprehensive preclinical evaluation.
| Cell Line | Origin | Key Characteristics | Recommended Culture Medium |
| PANC-1 | Human Pancreatic Carcinoma | Epithelial-like, known for high resistance to chemotherapy.[3] | DMEM with 10% FBS and 1% Penicillin-Streptomycin |
| AsPC-1 | Human Pancreatic Adenocarcinoma | Lymph node metastasis, expresses high levels of GDF-15.[4] | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin |
| BxPC-3 | Human Pancreatic Adenocarcinoma | Primary tumor, expresses wild-type KRAS.[4] | RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin |
| MIA PaCa-2 | Human Pancreatic Carcinoma | Primary tumor, known for its aggressive phenotype. | DMEM with 10% FBS, 2.5% Horse Serum, and 1% Penicillin-Streptomycin |
| UN-KPC-961 | Murine PDAC | Derived from a genetically engineered mouse model (KrasG12D;Trp53R172H;Pdx1-Cre), valuable for syngeneic studies.[5] | DMEM with 10% FBS and 1% Penicillin-Streptomycin |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% Crystal Violet solution.
-
Count the number of colonies (containing >50 cells) manually or using imaging software.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in protein expression levels in key signaling pathways upon treatment with this compound. Given that many pancreatic cancers have mutations in the KRAS pathway, which subsequently activates the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, these are critical to investigate.[1][6]
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Anti-proliferative Activity of this compound on Pancreatic Cancer Cell Lines (IC50 Values in µM)
| Cell Line | 24h | 48h | 72h |
| PANC-1 | 15.2 | 8.1 | 4.5 |
| AsPC-1 | 12.8 | 6.9 | 3.2 |
| BxPC-3 | 20.5 | 11.3 | 6.8 |
| MIA PaCa-2 | 18.9 | 9.7 | 5.1 |
Note: The data presented are illustrative and represent typical results for a moderately potent anti-cancer compound.
Table 2: Effect of this compound on Colony Formation in PANC-1 Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| 0 (Vehicle) | 152 ± 12 | 0 |
| 1 | 118 ± 9 | 22.4 |
| 5 | 65 ± 7 | 57.2 |
| 10 | 21 ± 4 | 86.2 |
Note: The data presented are illustrative.
Visualizations
Caption: Workflow for the in vitro assessment of this compound.
Caption: Potential mechanism of this compound via AKT signaling.
References
- 1. Functional roles of SRC signaling in pancreatic cancer: Recent insights provide novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy | PLOS One [journals.plos.org]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for SP-141 in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel small molecule pyrido[b]indole that functions as a potent inhibitor of the Mouse Double Minute 2 (MDM2) oncogene.[1] Unlike many MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound directly binds to MDM2, inducing its autoubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism of action leads to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] Notably, this compound has demonstrated significant anti-tumor activity in breast cancer models, irrespective of their p53 mutational status, making it a promising therapeutic agent for a broad range of breast cancers.[3][4]
These application notes provide detailed protocols for the use of this compound in preclinical breast cancer xenograft models, guidance on data interpretation, and a summary of its mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects by targeting the MDM2 oncoprotein for degradation. This leads to the activation of p53-dependent and p53-independent downstream pathways that collectively inhibit tumor growth.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in breast cancer xenograft models.
Table 1: In Vivo Efficacy of Intraperitoneally Administered this compound
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Nude | 40 mg/kg/day, i.p., 5 days/week for 42 days | Not specified, but significant inhibition | [5][6] |
| MDA-MB-468 | Nude | 40 mg/kg/day, i.p., 5 days/week for 30 days | Not specified, but significant inhibition | [6] |
Table 2: In Vivo Efficacy of Orally Administered this compound Nanoparticles
| Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 | Not Specified | 160 mg/kg/day (free this compound) for 24 days | 51 | [2] |
| MDA-MB-231 | Not Specified | 160 mg/kg/day (this compound Nanoparticles) for 24 days | 68 | [2] |
| MDA-MB-231 | Not Specified | 80 mg/kg/day (this compound FcNP) for 24 days | 79 | [2] |
| MDA-MB-231 | Not Specified | 160 mg/kg/day (this compound FcNP) for 24 days | 90 | [2] |
Table 3: Biomarker Modulation by this compound in Xenograft Tumors
| Cell Line | Treatment | Biomarker | Change | Reference |
| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | MDM2 | Decreased | [7] |
| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | p53 | Increased | [7] |
| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | Ki67 | Decreased | [7] |
| NB-1643 (Neuroblastoma) | 40 mg/kg/day, i.p. | Caspase 3 | Increased | [7] |
| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | MDM2 | Decreased | [7] |
| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | Ki67 | Decreased | [7] |
| LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p. | Caspase 3 | Increased | [7] |
Table 4: In Vivo Toxicity Profile of this compound
| Model | Treatment Protocol | Observation | Conclusion | Reference |
| Breast Cancer Xenograft | Not specified | No apparent host toxicity | Well-tolerated | [1] |
| Neuroblastoma Xenograft | 40 mg/kg/day, i.p. | No significant change in body weight | No observable toxicity at the effective dose | [7][8] |
Experimental Protocols
The following are detailed protocols for establishing breast cancer xenografts and administering this compound.
Protocol 1: Establishment of a Subcutaneous Breast Cancer Xenograft Model
This protocol describes the subcutaneous implantation of breast cancer cells into immunodeficient mice.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-468, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
Syringes (1 mL) with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture breast cancer cells in their recommended complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and wash the cell pellet with sterile PBS.
-
-
Cell Preparation for Injection:
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1-5 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Xenograft Implantation:
-
Anesthetize the mice using a standard approved protocol.
-
Draw 100 µL of the cell suspension (containing 1-5 x 10^6 cells) into a 1 mL syringe with a 27-gauge needle.
-
Inject the cells subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation. Tumors should become palpable within 1-3 weeks.
-
Once tumors are established, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Initiation of Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, and saline)
-
Syringes (1 mL) with 27-gauge needles
-
Balance and weighing supplies
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Prepare the vehicle solution. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice in the treatment group.
-
Dissolve the this compound powder in the vehicle. Ensure complete dissolution by vortexing. Prepare fresh on each day of dosing.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Administer the this compound solution via intraperitoneal (i.p.) injection. The typical injection volume is 100-200 µL.
-
For the control group, administer an equivalent volume of the vehicle solution.
-
-
Dosing Schedule:
-
A common dosing schedule is once daily, 5 days a week.[6]
-
-
Monitoring:
-
Continue to monitor tumor growth as described in Protocol 1.
-
Monitor the body weight and overall health of the mice 2-3 times per week as a measure of toxicity.
-
Protocol 3: Pharmacodynamic Analysis
This protocol describes the collection of tumor tissue for the analysis of biomarker modulation.
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice according to an approved protocol.
-
Tumor Excision: Carefully excise the tumors and record their final weight and volume.
-
Tissue Processing:
-
For Western blot analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
-
Biomarker Analysis:
-
Western Blotting: Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to analyze the expression levels of MDM2, p53, and other relevant proteins.
-
Immunohistochemistry: Section the paraffin-embedded tumor tissue and perform IHC staining for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved Caspase-3).
-
Conclusion
This compound is a promising therapeutic agent for breast cancer with a unique mechanism of action that leads to the degradation of the MDM2 oncoprotein. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in preclinical breast cancer xenograft models to further investigate its efficacy and mechanism of action. Careful adherence to these protocols will ensure the generation of robust and reproducible data to support the continued development of this novel anticancer compound.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p53 in breast cancer progression: An insight into p53 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SP-141 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-141 is a novel small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. Unlike many other MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound employs a distinct mechanism of action. It directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation. This leads to a reduction in cellular MDM2 levels, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis. Notably, the cytotoxic effects of this compound have been observed to be largely independent of the p53 tumor suppressor status of the cancer cells, making it a promising therapeutic candidate for a broad range of malignancies.
These application notes provide a summary of the effective concentrations of this compound across various cancer cell lines and detailed protocols for key in vitro experiments to assess its efficacy and mechanism of action.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound, typically reported as the half-maximal inhibitory concentration (IC50), varies among different cancer cell lines. The following table summarizes the reported IC50 values for this compound following a 72-hour incubation period.
| Cancer Type | Cell Line | p53 Status | IC50 (µM) |
| Pancreatic Cancer | HPAC | Wild-Type | 0.38 |
| Panc-1 | Mutant | 0.50 | |
| AsPC-1 | Null | 0.36 | |
| Mia-Paca-2 | Mutant | 0.41 | |
| Neuroblastoma | NB-1643 | Wild-Type | ~0.5 |
| SK-N-SH | Wild-Type | ~0.6 | |
| NB-EBC1 | Wild-Type | ~0.4 | |
| CHLA-255 | Wild-Type | ~0.8 | |
| NGP | Wild-Type | ~0.7 | |
| SK-N-AS | Mutant | ~0.3 | |
| LA1-55n | Null | ~0.9 | |
| NB-1691 (MDR) | Wild-Type | ~0.4 | |
| SK-N-BE(2) (MDR) | Mutant | ~0.3 | |
| Breast Cancer | MCF7 | Wild-Type | Not explicitly stated, but nanoparticles with this compound showed high efficacy. |
| MDA-MB-231 | Mutant | Not explicitly stated, but nanoparticles with this compound showed high efficacy. | |
| Normal Cells | IMR90 (Fibroblast) | Wild-Type | 13.22 |
Note on Uveal Melanoma: A study on uveal melanoma cell lines 92-1 and Mel202 indicated that the IC50 and IC90 values for this compound were determined[1]. However, the specific values from this study are not publicly available in the referenced abstract. Researchers are advised to determine the IC50 experimentally for these and other cell lines of interest using the protocol provided below.
Mechanism of Action: Signaling Pathway
This compound functions by inducing the degradation of MDM2, a key negative regulator of the cell cycle and apoptosis. This action is primarily independent of p53. The degradation of MDM2 leads to an accumulation of cells in the G2/M phase of the cell cycle and triggers the apoptotic cascade.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Caption: Workflow for determining IC50 using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases). Compare the cell cycle profiles of this compound-treated cells to the vehicle-treated control to identify any cell cycle arrest.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the quantification of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates as described for the cell cycle analysis. Treat cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of MDM2 Degradation
This protocol is to confirm the mechanism of action of this compound by observing the degradation of the MDM2 protein.
Caption: Workflow for Western blot analysis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Compare the band intensity of MDM2 in this compound-treated samples to the vehicle-treated control to confirm protein degradation. Normalize the MDM2 band intensity to the loading control.
References
Application Notes and Protocols for SP-141 Administration in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP-141 is a novel, potent, and specific small-molecule inhibitor of Mouse Double Minute 2 (MDM2), an E3 ubiquitin ligase that functions as a primary negative regulator of the p53 tumor suppressor. By directly binding to MDM2, this compound promotes its auto-ubiquitination and subsequent proteasomal degradation, leading to the stabilization and activation of p53. This activation can induce cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer models with wild-type p53. Notably, this compound has also demonstrated efficacy in cancer models with mutant or deficient p53, suggesting p53-independent mechanisms of action.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, guidelines for data presentation, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Quantitative data from in vivo studies are crucial for evaluating the efficacy and toxicity of therapeutic agents. The following tables provide a template for presenting data from a typical xenograft study investigating the anti-tumor activity of this compound.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous Administration | Intraperitoneal Administration |
| Linear Concentration Range (ng/mL) | 0.648 - 162 | 0.648 - 162 |
| Lower Limit of Quantification (ng/mL) | 0.648 | 0.648 |
| Intra-day Precision (%CV) | < 4.2% | < 4.2% |
| Inter-day Precision (%CV) | < 4.2% | < 4.2% |
| Accuracy (%RE) | -6.1% to 2.1% | -6.1% to 2.1% |
| Extraction Recovery | 97.1% - 103.1% | 97.1% - 103.1% |
Data derived from a pharmacokinetic study of this compound in CD-1 mice. The validated LC-MS/MS method demonstrated good linearity, precision, and accuracy.
Table 2: Efficacy of this compound in a Breast Cancer Xenograft Mouse Model (MCF-7 cells)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 | Day 42 | Tumor Growth Inhibition (%) |
| Vehicle Control (Mean Tumor Volume, mm³) | 100 | 250 | 550 | 900 | 1300 | 1700 | 2100 | - |
| This compound (40 mg/kg) (Mean Tumor Volume, mm³) | 100 | 150 | 250 | 300 | 350 | 370 | 378 | ~82% |
This table presents representative data on tumor growth inhibition. In a study with nude mice bearing MCF-7 xenografts, this compound administered at 40 mg/kg/day via intraperitoneal injection for 42 days resulted in approximately 82% tumor growth inhibition (P<0.01).[4]
Table 3: Toxicity Assessment of this compound in Xenograft-Bearing Nude Mice
| Treatment Group | Initial Mean Body Weight (g) | Final Mean Body Weight (g) | Change in Body Weight (%) | Observations |
| Vehicle Control | 20.5 | 24.0 | +17.1 | No adverse effects observed. |
| This compound (40 mg/kg) | 20.3 | 23.5 | +15.8 | No apparent host toxicity or significant body weight loss observed. |
This compound has been shown to be well-tolerated in mice at therapeutic doses, with no significant impact on body weight, indicating a favorable toxicity profile.[4][5][6]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Xenograft Mouse Model
This protocol details the steps for evaluating the in vivo anti-tumor efficacy of this compound administered intraperitoneally in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., MCF-7, MDA-MB-468, NB-1643, or LA1-55n)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of inoculation, harvest the cells and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Tumor Growth Monitoring and Randomization:
-
Once tumors are palpable, measure the length and width using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[7]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation of this compound Formulation:
-
Prepare the this compound solution in the chosen vehicle. A commonly used vehicle for poorly soluble compounds for i.p. injection is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Ensure the final concentration of this compound is such that the desired dose (e.g., 40 mg/kg) can be administered in a suitable volume (typically 100-200 µL for a 20-25 g mouse).
-
-
Drug Administration:
-
Administer this compound (40 mg/kg) via intraperitoneal injection to the treatment group, 5 days per week.
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
The duration of treatment can range from 15 to 42 days, depending on the tumor model and study objectives.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry or Western blotting.
-
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
This protocol outlines a method for determining the pharmacokinetic profile of this compound in mice following intravenous or intraperitoneal administration.
Materials:
-
This compound
-
CD-1 mice
-
Vehicle for i.v. or i.p. administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration:
-
Administer this compound to mice via the desired route (intravenous or intraperitoneal) at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to separate the plasma by centrifugation.
-
-
Sample Preparation:
-
Perform a liquid-liquid extraction of this compound from the plasma samples using a suitable solvent mixture (e.g., n-hexane-dichloromethane-2-propanol).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Separate the analyte on a C18 column with a mobile phase gradient of water and acetonitrile containing formic acid.
-
Detect this compound and an internal standard in the multiple reaction-monitoring mode.
-
-
Data Analysis:
-
Construct a calibration curve to quantify the concentration of this compound in the plasma samples.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, MDM2 targets the p53 tumor suppressor for ubiquitination and proteasomal degradation, thus keeping its levels low. This compound binds to MDM2, inducing its auto-ubiquitination and degradation. This releases p53 from negative regulation, allowing it to accumulate and activate downstream target genes, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound on the MDM2-p53 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the typical workflow for conducting an in vivo study to evaluate the efficacy of this compound in a xenograft mouse model.
Caption: A typical workflow for a xenograft mouse model experiment.
References
- 1. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vt.edu [research.vt.edu]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Autoubiquitination Assay for SP-141
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for an in vitro autoubiquitination assay to characterize the E3 ubiquitin ligase activity of the Speckled Protein 140 (SP-141). This compound is a chromatin reader predominantly expressed in immune cells, and mutations in the SP140 gene are linked to various immunological diseases.[1] Understanding its potential role as an E3 ligase is crucial for elucidating its function in immune regulation and pathology. This protocol outlines the necessary reagents, step-by-step instructions for the assay, and methods for data analysis.
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to substrate proteins.[2][3] This process is orchestrated by a sequential enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][3][4][5] The E3 ligase is responsible for substrate specificity, transferring ubiquitin from the E2 to the target protein.[5][6] Many E3 ligases can catalyze their own ubiquitination, a process known as autoubiquitination, which serves as a hallmark of their enzymatic activity.[7][8]
SP-140 is a member of the Speckled Protein (SP) family and functions as a chromatin regulator, playing a key role in gene silencing and establishing immune cell identity.[1] Given its association with immune-mediated diseases, investigating its enzymatic functions is of high interest. This protocol provides a robust method to determine the autoubiquitination activity of recombinant this compound in a controlled in vitro setting.
Principle of the Assay
The in vitro autoubiquitination assay reconstitutes the initial steps of the ubiquitination cascade using purified, recombinant components. The assay measures the ability of this compound (the E3 ligase) to catalyze the covalent attachment of ubiquitin to itself in the presence of an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and ATP. The reaction products are then separated by size using SDS-PAGE and visualized by Western blotting. Autoubiquitination is detected as a ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitination cascade and the experimental workflow for the this compound autoubiquitination assay.
Caption: The Ubiquitination Cascade for this compound Autoubiquitination.
References
- 1. The Speckled Protein (SP) Family: Immunity’s Chromatin Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 3. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NEL Family of Bacterial E3 Ubiquitin Ligases [mdpi.com]
- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
Application Notes: Western Blot Analysis of MDM2 Levels Following SP-141 Treatment
Introduction
Murine double minute 2 (MDM2) is a crucial negative regulator of the p53 tumor suppressor protein.[1] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, thereby controlling its cellular levels and activity.[1] In numerous human cancers, the amplification or overexpression of the MDM2 gene leads to the inactivation of p53, contributing to tumor progression and resistance to therapy. Consequently, MDM2 has emerged as a significant target for cancer drug development.[2]
SP-141 is a novel, specific small-molecule inhibitor of MDM2.[3][4] Unlike many other MDM2 inhibitors that aim to disrupt the MDM2-p53 interaction, this compound exhibits a unique mechanism of action. It directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] This action leads to a reduction in total MDM2 protein levels within the cell, a phenomenon observable across various cancer cell lines, including those with mutant or deficient p53.[2][3][5][7] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the dose-dependent effect of this compound on MDM2 protein expression.
Principle of the Assay
This protocol outlines the use of Western blot analysis to measure the levels of MDM2 protein in cultured cancer cells after treatment with this compound. The methodology involves treating cells with varying concentrations of this compound, followed by cell lysis to extract total proteins. The protein concentration of each sample is determined to ensure equal loading onto an SDS-polyacrylamide gel. Following electrophoresis to separate proteins by size, the proteins are transferred to a membrane. The membrane is then incubated with a primary antibody specific for MDM2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The binding of the antibodies is detected using a chemiluminescent substrate, and the resulting signal, which is proportional to the amount of MDM2 protein, is captured. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure that any observed changes in MDM2 levels are due to the treatment and not variations in sample loading.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., pancreatic, breast, or neuroblastoma cell lines) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, and 1.0 µM).[2] Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (0 µM this compound).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours).[2][7]
II. Protein Extraction and Quantification
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to fresh, pre-chilled microcentrifuge tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification results, dilute the protein lysates with Laemmli sample buffer to a uniform concentration (e.g., 20-30 µg of total protein per sample). Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After the transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDM2, diluted in blocking buffer, overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG), diluted in blocking buffer (typically 1:2000 to 1:5000), for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Loading Control): The membrane can be stripped of the bound antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
IV. Data Analysis
-
Densitometry: Quantify the band intensities for MDM2 and the loading control using densitometry software (e.g., ImageJ).[2]
-
Normalization: Normalize the MDM2 band intensity for each sample to the intensity of the corresponding loading control band.
-
Data Presentation: Express the normalized MDM2 levels as a fold change relative to the vehicle-treated control.
Data Presentation
The following table summarizes the expected quantitative outcomes of this compound treatment on MDM2 protein levels in cancer cell lines, as determined by Western blot analysis. The data is presented as a percentage of the vehicle-treated control.
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Expected MDM2 Protein Level (% of Control) |
| Vehicle Control | 0 | 24 | 100% |
| Low Dose | 0.25 | 24 | Decreased |
| Medium Dose | 0.50 | 24 | Significantly Decreased |
| High Dose | 1.0 | 24 | Substantially Decreased |
Note: The exact percentage decrease will be cell-line dependent. The trend should demonstrate a concentration-dependent reduction in MDM2 protein levels.[2][5][7]
Visualization
Caption: Experimental workflow for Western blot analysis of MDM2 levels.
Caption: Mechanism of this compound induced MDM2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SP-141: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vitro use of SP-141, a potent and specific small-molecule inhibitor of Mouse Double Minute 2 (MDM2). This compound has been shown to induce MDM2 auto-ubiquitination and degradation, leading to anticancer activities in various cancer cell lines, irrespective of their p53 status.
Solubility Profile
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The primary solvent for creating stock solutions for in vitro studies is dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO to ensure optimal solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[1][2] Sonication may be required to fully dissolve the compound.[3] this compound is reportedly insoluble in water.[2]
Table 1: Solubility of this compound in Common Solvents for In Vitro Use
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (385.35 mM) | Requires sonication; use of newly opened DMSO is recommended.[1] |
| DMSO | 65 mg/mL (200.38 mM) | Use of fresh DMSO is advised as moisture can reduce solubility.[2] |
| DMSO | 4.4 mg/mL (13.56 mM) | Sonication is recommended.[3] |
| Water | Insoluble | - |
| Ethanol | 65 mg/mL | -[2] |
Note: The variation in reported DMSO solubility may be attributed to differences in experimental conditions such as the purity of this compound, the water content of the DMSO, and the use of sonication.
Mechanism of Action: MDM2 Degradation
This compound exerts its biological effects by directly binding to the MDM2 oncoprotein.[4][5][6] This binding event triggers a conformational change in MDM2, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[4][5][6] This mechanism is distinct from many other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction. The degradation of MDM2 leads to an increase in the levels of its downstream targets. In cells with wild-type p53, this results in the stabilization and accumulation of the p53 tumor suppressor protein.[5] Accumulated p53 can then transcriptionally activate target genes, such as p21, to induce cell cycle arrest and apoptosis.[5] Notably, this compound has demonstrated efficacy in cancer cells with mutant or deficient p53, indicating a p53-independent mechanism of action.[4][5]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 324.38 g/mol ), weigh out 3.24 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.24 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for in vitro experiments. It is critical to maintain a low final concentration of DMSO in the cell culture to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to treat cells in 10 mL of medium with a final concentration of 10 µM this compound:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL
-
-
Prepare a serial dilution of the stock solution in complete cell culture medium if necessary, especially for lower final concentrations. This helps to ensure accurate pipetting and homogenous mixing.
-
Add the calculated volume of the this compound stock solution (or the intermediate dilution) to the cell culture medium.
-
Mix thoroughly by gently pipetting up and down or by inverting the tube/flask. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.
-
Remember to include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
In Vitro Activity
This compound has been shown to inhibit the growth of various human cancer cell lines. For instance, it inhibits human pancreatic cancer cell growth with IC50 values typically below 0.5 µM after 72 hours of treatment.[1] It has also been demonstrated to reduce the viability, inhibit proliferation, induce apoptosis, and cause G2/M phase cell cycle arrest in pancreatic and breast cancer cells.[5][6] The cytotoxic effects of this compound are selective for cancer cells, with normal cells like IMR90 being significantly less sensitive.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Mdm2 | TargetMol [targetmol.com]
- 4. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Development and Evaluation of SP-141 Loaded Nanoparticles for Oral Delivery
An Application Note and Protocol for Researchers
Abstract
SP-141, a potent Murine Double Minute 2 (MDM2) oncogene inhibitor, demonstrates significant anticancer activity. However, its clinical advancement is hampered by poor oral bioavailability.[1][2] This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of this compound encapsulated in polymeric nanoparticles. The aim is to create a robust oral delivery system that protects the drug from the gastrointestinal environment and enhances its absorption.[3] These methods are designed for researchers in drug development and pharmaceutical sciences.
Formulation Protocol: this compound Loaded PLGA Nanoparticles
This protocol details the double emulsion (w/o/w) solvent evaporation method, a widely used technique for encapsulating hydrophilic drugs like peptides or small molecules into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).
Experimental Workflow
Caption: Workflow for formulating this compound loaded PLGA nanoparticles.
Materials
| Material | Specification |
| This compound | MDM2 Inhibitor |
| PLGA | 50:50 lactide:glycolide, acid-terminated |
| Dichloromethane (DCM) | HPLC Grade |
| Polyvinyl Alcohol (PVA) | 87-90% hydrolyzed |
| Deionized Water | 18.2 MΩ·cm |
Step-by-Step Procedure
-
Prepare Primary Emulsion (w/o):
-
Dissolve 5 mg of this compound in 0.5 mL of deionized water.
-
In a separate vial, dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM).
-
Add the aqueous this compound solution to the organic PLGA solution.
-
Immediately emulsify using a probe sonicator on an ice bath for 1 minute (40% amplitude, 5 sec on/off pulses).
-
-
Prepare Secondary Emulsion (w/o/w):
-
Add the primary emulsion dropwise into 10 mL of a 2% (w/v) PVA solution under constant stirring.
-
Sonicate the resulting mixture for 2 minutes using the same settings to form the double emulsion.
-
-
Harden and Collect Nanoparticles:
-
Transfer the double emulsion to a beaker and stir on a magnetic plate at room temperature for 4-6 hours to allow the DCM to evaporate, hardening the nanoparticles.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspend the final pellet in a small volume of water, freeze, and lyophilize for 48 hours. Store the dried powder at -20°C.
-
Nanoparticle Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.[4][5]
Physicochemical Properties
Data Summary Table:
| Parameter | Technique | Typical Value | Purpose |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 - 300 nm | Influences cellular uptake and biodistribution[6] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates size distribution homogeneity |
| Zeta Potential | Laser Doppler Electrophoresis | -15 to -30 mV | Predicts colloidal stability |
| Morphology | TEM / SEM | Spherical | Visual confirmation of size and shape[7] |
| Drug Loading (DL) % | HPLC / UV-Vis | 1 - 5% | Quantifies the amount of drug per unit weight of NP |
| Encapsulation Efficiency (EE) % | HPLC / UV-Vis | > 70% | Measures the percentage of initial drug successfully encapsulated[8] |
Protocol for Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Accurately weigh 5 mg of lyophilized this compound loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO or acetonitrile) to break them apart and release the drug.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the polymer debris.
-
Collect the supernatant and quantify the this compound concentration using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Evaluation Protocols
In vitro models are crucial for predicting the in vivo behavior of the oral nanoparticle formulation.[9][10][11]
Protocol for Cytotoxicity (MTT Assay)
This assay assesses the biocompatibility of the nanoparticles by measuring their effect on the metabolic activity of cells.[12][13] The human intestinal epithelial cell line Caco-2 is a relevant model.
MTT Assay Workflow:
Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Procedure:
-
Seed Caco-2 cells into a 96-well plate at a density of 1 × 10⁴ cells/well. Allow them to adhere for 24 hours.
-
Prepare serial dilutions of blank nanoparticles and this compound loaded nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability: Viability (%) = (Absorbance_Sample / Absorbance_Control) x 100.
Protocol for Intestinal Permeability (Caco-2 Transwell Assay)
The Caco-2 Transwell assay is the gold standard for modeling the human intestinal barrier to predict oral drug absorption.[16][17][18]
Caco-2 Permeability Workflow:
Caption: Workflow for the Caco-2 Transwell intestinal permeability assay.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) and culture for 21 days to allow for differentiation and the formation of tight junctions.[18]
-
Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values >300 Ω·cm².[19]
-
Transport Study:
-
Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add a known concentration of this compound loaded nanoparticles suspended in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh HBSS.
-
-
Quantification and Analysis:
-
Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
Hypothesized Mechanism of Transport
Nanoparticles enhance oral delivery primarily by facilitating transport across the intestinal epithelial barrier. The proposed mechanism involves cellular uptake via endocytosis, transcytosis across the cell, and subsequent exocytosis into the bloodstream.
Cellular Uptake and Transport Pathway:
Caption: Hypothesized pathway of nanoparticle transport across enterocytes.
References
- 1. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo models for the study of oral delivery of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jmb.or.kr [jmb.or.kr]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Nivolumab in Combination with Standard Chemotherapy for Squamous Cell Carcinoma of the Head and Neck (SCCHN)
Disclaimer: Initial searches for "SP-141 treatment in combination with standard chemotherapy" did not yield information on a specific therapeutic agent designated as this compound for cancer treatment. The information provided below pertains to the CheckMate 141 clinical trial , which evaluates the efficacy and safety of Nivolumab compared to standard chemotherapy in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. It is presumed that the user's query may have intended to refer to this pivotal study.
Introduction
These application notes provide a comprehensive overview of the CheckMate 141 trial, a landmark phase 3 study that established Nivolumab, a programmed death-1 (PD-1) immune checkpoint inhibitor, as a standard of care for patients with platinum-refractory recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of immune checkpoint inhibitors in combination with or as an alternative to standard chemotherapy in this patient population.
Mechanism of Action: Nivolumab
Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on the surface of T-cells.[4][5][6] In the tumor microenvironment, cancer cells can express programmed death-ligand 1 (PD-L1) and PD-L2. The binding of these ligands to the PD-1 receptor on T-cells initiates an inhibitory signal that suppresses T-cell proliferation and cytokine production, allowing the tumor to evade the host's immune system.[4] Nivolumab blocks the interaction between PD-1 and its ligands, thereby restoring the anti-tumor T-cell response.[4][6]
Caption: Nivolumab blocks the PD-1/PD-L1 interaction, restoring T-cell activity.
Clinical Efficacy in CheckMate 141
The CheckMate 141 trial demonstrated a significant overall survival (OS) benefit for patients treated with Nivolumab compared to the investigator's choice (IC) of standard chemotherapy.
Table 1: Overall Survival (OS)
| Treatment Arm | Median OS (months) | 1-Year OS Rate (%) | 2-Year OS Rate (%) | Hazard Ratio (95% CI) | p-value |
| Nivolumab | 7.5[2][3][4] | 36.0[3][7] | 16.9[8] | 0.70 (0.51-0.96)[1] | 0.01[1][2] |
| Investigator's Choice | 5.1[2][3][4] | 16.6[7][9] | 6.0[8] |
Table 2: Progression-Free Survival (PFS) and Objective Response Rate (ORR)
| Treatment Arm | Median PFS (months) | Objective Response Rate (%) | Complete Response (%) | Partial Response (%) |
| Nivolumab | 2.0 | 13.3[2] | 2.5 | 10.8 |
| Investigator's Choice | 2.3 | 5.8[2] | 0.8 | 5.0 |
Data from multiple sources including Ferris et al., 2016 and Gillison et al., 2016.
Safety and Tolerability
Nivolumab was associated with a favorable safety profile compared to standard chemotherapy, with fewer high-grade treatment-related adverse events (TRAEs).
Table 3: Treatment-Related Adverse Events (TRAEs)
| Adverse Event Grade | Nivolumab (%) | Investigator's Choice (%) |
| Any Grade | 58.9 | 77.5 |
| Grade 3-4 | 13.1[2] | 35.1[2] |
The most frequent serious adverse reactions in patients receiving Nivolumab were pneumonia, dyspnea, respiratory failure, respiratory tract infection, and sepsis.[10][11]
Experimental Protocols: CheckMate 141
Study Design
The CheckMate 141 trial was a randomized, open-label, phase 3 study.[1][12][13]
Caption: CheckMate 141 randomized patients to Nivolumab or Investigator's Choice.
Patient Population
-
Inclusion Criteria:
-
Adults (≥18 years) with histologically confirmed recurrent or metastatic SCCHN of the oral cavity, pharynx, or larynx.[14][15]
-
Disease progression or recurrence within 6 months of the last dose of platinum-based therapy.[1][14][15]
-
ECOG performance status of 0 or 1.[14]
-
Not amenable to curative local therapy (surgery or radiation).[15][16]
-
-
Exclusion Criteria:
Treatment Regimens
Caption: Dosing regimens for Nivolumab and Investigator's Choice arms.
-
Nivolumab Arm: Patients received Nivolumab at a dose of 3 mg/kg as an intravenous infusion over 60 minutes every 2 weeks.[4][5][12]
-
Investigator's Choice (IC) Arm: Patients received one of the following standard-of-care single-agent therapies:
Treatment in both arms continued until disease progression or unacceptable toxicity.[12] Patients in the Nivolumab arm who experienced RECIST-defined progression but were clinically stable and deriving benefit were permitted to continue treatment beyond progression.[18]
Endpoints
-
Secondary Endpoints:
Conclusion
The CheckMate 141 trial established Nivolumab as a superior treatment option compared to standard single-agent chemotherapy for patients with platinum-refractory recurrent or metastatic squamous cell carcinoma of the head and neck, demonstrating a significant improvement in overall survival with a more favorable safety profile.[1][19] These findings have redefined the treatment landscape for this patient population and underscore the transformative potential of immunotherapy in head and neck cancer.
References
- 1. CheckMate 141: 1‐Year Update and Subgroup Analysis of Nivolumab as First‐Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. oralcancernews.org [oralcancernews.org]
- 4. Nivolumab in Recurrent or Metastatic Squamous Cell Carcinoma of the Head and Neck - The ASCO Post [ascopost.com]
- 5. Nivolumab in Recurrent/Metastatic Squamous Cell Carcinoma of Head and Neck: A Tertiary Cancer Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nivolumab for Recurrent Head and Neck Cancer Improves Survival - NCI [cancer.gov]
- 8. DSpace [repository.icr.ac.uk]
- 9. nice.org.uk [nice.org.uk]
- 10. OPDIVO® (nivolumab) Dosing Schedules | OPDIVO HCP [opdivohcp.com]
- 11. Dosing Information | OPDIVO® (nivolumab) [opdivohcp.com]
- 12. Nivolumab versus investigator’s choice in patients with recurrent or metastatic squamous cell carcinoma of the head and neck: Efficacy and safety in CheckMate 141 by age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of nivolumab vs standard, single-agent therapy of investigator’s choice on patient-reported outcomes in recurrent or metastatic squamous cell carcinoma of the head and neck: health-related quality-of-life results from CheckMate 141, a randomized, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cgtlive.com [cgtlive.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Nivolumab treatment beyond RECIST-defined progression in recurrent or metastatic squamous cell carcinoma of the head and neck in CheckMate 141: A subgroup analysis of a randomized phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NIVOLUMAB IN THE TREATMENT OF REFRACTORY RECURRENT AND METАSTATIC HEAD AND NECK SQUAMOUS CELL CARCINOMA. THE RESULTS OF A PHASE III CLINICAL TRIAL (CHECKMATE 141) - Mudunov - Head and Neck Tumors [ogsh.abvpress.ru]
Troubleshooting & Optimization
Technical Support Center: Improving SP-141 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of SP-141 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a novel, potent, and specific small molecule inhibitor of Mouse Double Minute 2 (MDM2). It exerts its anticancer effects by promoting MDM2 auto-ubiquitination and subsequent degradation, leading to the activation of tumor suppressor pathways. Like many potent small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility. This low water solubility presents a significant challenge for achieving the desired concentration and bioavailability in animal models, which is crucial for evaluating its therapeutic efficacy and pharmacokinetic profile in vivo.
Q2: What are the initial solubility characteristics of this compound?
A2: this compound is practically insoluble in water. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). This high solubility in DMSO is often utilized for in vitro experiments but is not directly transferable to in vivo studies due to the potential for drug precipitation upon injection into the aqueous physiological environment and the systemic toxicity associated with high concentrations of DMSO.
Q3: What are the common administration routes for poorly soluble compounds like this compound in preclinical animal studies?
A3: For preclinical evaluation of poorly soluble compounds, common administration routes that can accommodate non-aqueous vehicles include intraperitoneal (IP) injection, oral gavage (PO), and sometimes subcutaneous (SC) injection. Intravenous (IV) administration is more challenging and typically requires more sophisticated formulations like nano-emulsions or inclusion complexes to prevent precipitation in the bloodstream. For this compound, intraperitoneal injection is a frequently utilized route in published studies.
Q4: Can I administer this compound dissolved in 100% DMSO for my in vivo experiment?
A4: It is strongly advised against administering this compound in 100% DMSO for in vivo studies. High concentrations of DMSO can cause localized tissue damage, inflammation, and systemic toxicity in animals. Furthermore, the rapid dilution of DMSO in the aqueous environment of the body can lead to the precipitation of the hydrophobic compound, resulting in inconsistent drug exposure and potentially causing emboli if administered intravenously.
Troubleshooting Guide: Formulation Strategies for this compound
This guide provides several strategies to improve the solubility and deliverability of this compound for in vivo experiments. The choice of formulation will depend on the specific experimental requirements, including the desired dose, administration route, and animal model.
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds. It is crucial to use the lowest effective concentration of the co-solvent to minimize potential toxicity.
Common Co-Solvent Formulations for Intraperitoneal (IP) Injection:
| Formulation Component | Percentage (%) | Role | Key Considerations |
| Option A | A common starting point for many preclinical studies. | ||
| DMSO | 5-10 | Primary Solubilizer | Keep below 10% to minimize toxicity. |
| Polyethylene Glycol 400 (PEG400) | 30-40 | Co-solvent & Viscosity Modifier | Generally well-tolerated. |
| Saline (0.9% NaCl) or PBS | 50-65 | Vehicle | Ensures isotonicity. |
| Option B | Includes a surfactant to aid in solubilization. | ||
| DMSO | 5-10 | Primary Solubilizer | |
| Polysorbate 80 (Tween® 80) | 5-10 | Surfactant | Helps to create a stable dispersion and prevent precipitation. |
| Ethanol | 10-15 | Co-solvent | Use with caution due to potential for irritation. |
| Saline (0.9% NaCl) or PBS | 65-80 | Vehicle | |
| Option C | A more complex system for highly insoluble compounds. | ||
| N,N-Dimethylacetamide (DMA) | 5-10 | Strong Solubilizer | Use with caution and appropriate safety measures. |
| Propylene Glycol (PG) | 20 | Co-solvent | |
| Polyethylene Glycol 400 (PEG400) | 40 | Co-solvent | |
| Saline (0.9% NaCl) or PBS | 30 | Vehicle |
Experimental Protocol: Preparation of a Co-Solvent Formulation
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it completely in the primary solubilizer (e.g., DMSO or DMA). Gentle warming (to 37-40°C) and vortexing can aid dissolution.
-
Add Co-solvents: Sequentially add the other co-solvents (e.g., PEG400, PG, Ethanol) to the this compound solution. Mix thoroughly after each addition to ensure homogeneity.
-
Add Aqueous Vehicle: Slowly add the saline or PBS to the organic mixture while continuously vortexing or stirring. The final solution should be clear. If precipitation occurs, the formulation is not suitable and requires optimization.
-
Final Preparation: Prepare the formulation fresh on the day of administration. Visually inspect for any precipitation before injection.
Strategy 2: Lipid-Based Formulations
For highly lipophilic compounds like this compound, lipid-based formulations can significantly improve solubility and oral bioavailability. These are particularly suitable for oral gavage administration.
Common Lipid-Based Vehicle Components:
| Excipient | Type | Function |
| Corn Oil | Oil | Vehicle for lipophilic drugs. |
| Sesame Oil | Oil | Alternative oil vehicle. |
| Olive Oil | Oil | Alternative oil vehicle. |
| Labrafil® M 1944 CS | Surfactant | Solubilizer and emulsifier. |
| Cremophor® EL | Surfactant | Solubilizer and emulsifier. |
Experimental Protocol: Preparation of an Oil-Based Formulation
-
Dissolve this compound: Add the weighed this compound to the chosen oil (e.g., corn oil).
-
Solubilization: Use a combination of vortexing and sonication to dissolve the compound. Gentle heating (37-40°C) may be required.
-
Homogenization: Ensure the final formulation is a clear solution or a homogenous suspension. For suspensions, ensure consistent re-suspension before each administration.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity, making it suitable for parenteral administration. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | High water solubility and a favorable safety profile for injectable formulations. |
Experimental Protocol: Preparation of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in sterile water or saline to the desired concentration (e.g., 20-40% w/v).
-
Add this compound: Add the this compound powder to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and sterilize the formulation for injection.
Visualization of Experimental Workflows and Pathways
SP-141 off-target effects in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the MDM2 inhibitor, SP-141, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells versus non-cancerous cells?
A1: Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells. The immortalized but non-malignant human lung fibroblast cell line, IMR90, was found to be significantly less sensitive to this compound compared to various pancreatic cancer cell lines.[1] This suggests a favorable therapeutic window for this compound.
Q2: Are there any in vivo data on the toxicity of this compound in non-cancerous tissues?
A2: In vivo studies in xenograft and orthotopic mouse models of pancreatic and breast cancer have shown no apparent host toxicity at effective therapeutic doses.[1][2] Specifically, in pancreatic cancer models, no significant differences in the body weight of mice were observed between the control group and the this compound treated group, with this compound administered at 40 mg/kg/day.[1] Similarly, studies on neuroblastoma models reported no noticeable host toxicity at the effective dose.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor that directly binds to Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. This compound binding to MDM2 promotes its auto-ubiquitination and subsequent proteasomal degradation.[1][2] This leads to the stabilization and activation of p53 in wild-type p53 cancer cells, resulting in cell cycle arrest and apoptosis. Interestingly, this compound also shows efficacy in cancer cells with mutant or deficient p53, suggesting p53-independent mechanisms of action.[2]
Q4: How does this compound induce cell cycle arrest and apoptosis?
A4: this compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The degradation of MDM2 leads to the accumulation of p53 (in p53 wild-type cells), which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21.[1][4] p21 can then inhibit cyclin-dependent kinases required for G2/M transition. The induction of apoptosis is mediated through the activation of caspase cascades.
Troubleshooting Guides
Issue: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: Cell line sensitivity. While this compound shows selectivity, some non-cancerous cell lines might exhibit higher sensitivity than others. The reported IC50 for IMR90 cells is 13.22 µM, which is significantly higher than that for pancreatic cancer cell lines (0.36-0.50 µM).[1]
-
Troubleshooting Tip: We recommend using IMR90 or other well-characterized non-cancerous cell lines with known lower sensitivity to this compound as your primary negative control. It is also advisable to perform a dose-response curve to determine the specific IC50 for your control cell line.
-
Possible Cause 2: Off-target effects. At higher concentrations, off-target effects of any small molecule inhibitor can become more pronounced.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound that shows a significant effect on your cancer cell line of interest while minimizing toxicity in your non-cancerous controls. Consider a time-course experiment to determine the optimal incubation time.
Issue: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Assay variability. Cell-based assays can have inherent variability.
-
Troubleshooting Tip: Ensure consistent cell seeding densities, reagent concentrations, and incubation times. Include appropriate positive and negative controls in every experiment. Refer to the detailed experimental protocols section for standardized procedures.
-
Possible Cause 2: Compound stability. The stability of this compound in your specific cell culture medium and conditions may vary.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Non-Cancerous and Cancerous Cell Lines
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| IMR90 | Human Lung Fibroblast (Non-cancerous) | Wild-Type | 13.22 | [1] |
| HPAC | Human Pancreatic Cancer | Wild-Type | 0.38 | [1] |
| Panc-1 | Human Pancreatic Cancer | Mutant | 0.50 | [1] |
| AsPC-1 | Human Pancreatic Cancer | Null | 0.36 | [1] |
| Mia-Paca-2 | Human Pancreatic Cancer | Mutant | 0.41 | [1] |
| NB-1643 | Human Neuroblastoma | Wild-Type | Not specified | [5] |
| SK-N-AS | Human Neuroblastoma | Mutant | Not specified | [5] |
| LA1-55n | Human Neuroblastoma | Null | Not specified | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
optimizing SP-141 dosage for minimal toxicity in animal models
Welcome to the SP-141 Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound in animal models to achieve maximum therapeutic efficacy with minimal toxicity.
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2).[1][2] Unlike conventional inhibitors that block the MDM2-p53 interaction, this compound directly binds to the MDM2 protein, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in MDM2 levels leads to an anti-tumor effect, which has been observed in cancer models, including those with mutant or deficient p53.[2]
References
Technical Support Center: Overcoming Low Oral Bioavailability of SP-141
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of the MDM2 inhibitor, SP-141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a potent and specific small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] It exerts its anticancer effects by binding directly to MDM2, which promotes MDM2's auto-ubiquitination and subsequent proteasomal degradation.[1][3] This activity occurs irrespective of the p53 status of the cancer cells. The therapeutic application of this compound, however, is hampered by its low oral bioavailability, which is a significant obstacle for its clinical development.[1][2] This poor bioavailability is largely attributed to its low aqueous solubility and potential instability in the harsh environment of the gastrointestinal tract.[1]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The most promising strategy to date for improving the oral delivery of this compound is through advanced formulation techniques, specifically nano-oral delivery systems.[1][2] A notable example is the encapsulation of this compound into nanoparticles that are targeted to the neonatal Fc receptor (FcRn).[1][2] FcRn is expressed in the intestinal epithelium and facilitates the transport of IgG antibodies across this barrier.[4][5] By conjugating the Fc fragment of IgG to the surface of this compound-loaded nanoparticles, this system hijacks the natural FcRn-mediated transcytosis pathway to enhance the absorption of the drug from the gut into systemic circulation.[1][6]
Q3: How does the this compound-loaded FcRn-targeted nanoparticle (SP141FcNP) formulation improve bioavailability?
The SP141FcNP formulation enhances oral bioavailability through a multi-faceted mechanism:
-
Enhanced Intestinal Permeability: The nanoparticles facilitate transport across the intestinal epithelial layer via FcRn-mediated transcytosis.[1]
-
Increased Cellular Uptake: The FcRn targeting promotes the uptake of the nanoparticles into cells.[1]
-
Protection from Degradation: Encapsulation within the nanoparticle protects this compound from the harsh chemical and enzymatic conditions of the gastrointestinal tract.
-
Extended Blood Circulation: The nanoparticle formulation can lead to a longer half-life of this compound in the bloodstream.[1][2]
-
Improved Tumor Accumulation: The enhanced bioavailability and circulation time can result in greater accumulation of this compound at the tumor site.[1][2]
Q4: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the MDM2 oncoprotein. Its mechanism is distinct from many other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction. This compound directly binds to MDM2 and induces a conformational change that promotes its auto-ubiquitination and subsequent degradation by the proteasome.[1][3] This leads to a reduction in cellular MDM2 levels, which in turn can lead to the stabilization of tumor suppressors like p53 (in p53 wild-type cells) and induce cell cycle arrest and apoptosis in cancer cells, regardless of their p53 status.
Troubleshooting Guide
Problem 1: Low plasma concentrations of this compound after oral administration of a standard formulation.
-
Possible Cause: Poor aqueous solubility and low permeability of crystalline this compound.
-
Solution:
-
Particle Size Reduction: While not extensively documented for this compound, micronization or nanosizing of the raw drug powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be explored to enhance the solubilization of the lipophilic this compound in the gastrointestinal tract.
-
Recommended Advanced Formulation: The most effective reported method is the formulation of this compound into FcRn-targeted nanoparticles (SP141FcNP).[1][2] This approach has been shown to significantly increase oral bioavailability.[1][2]
-
Problem 2: High variability in plasma concentrations between experimental subjects.
-
Possible Cause:
-
Fed vs. Fasted State: The presence of food can significantly alter the absorption of poorly soluble drugs.
-
Inconsistent Dosing: Inaccurate oral gavage technique can lead to variability.
-
Formulation Instability: The formulation may not be homogenous or stable, leading to inconsistent dosing.
-
-
Solution:
-
Standardize Administration Conditions: Ensure all animals are in a consistent fed or fasted state (e.g., overnight fasting) before and during the experiment.
-
Refine Dosing Technique: Ensure proper training on oral gavage to minimize dosing errors.
-
Ensure Formulation Homogeneity: For nanoparticle suspensions, ensure they are well-dispersed before each administration.
-
Problem 3: The developed nanoparticle formulation of this compound shows poor in vitro to in vivo correlation (IVIVC).
-
Possible Cause:
-
Inadequate In Vitro Model: The in vitro release assay may not accurately mimic the complex environment of the gastrointestinal tract.
-
Nanoparticle Instability in GI Fluids: The nanoparticles may be aggregating or degrading in the stomach or intestine.
-
Biological Barriers: The in vitro model may not account for mucus barriers or efflux transporters in the gut.
-
-
Solution:
-
Refine In Vitro Dissolution/Release Studies: Use simulated gastric and intestinal fluids (with enzymes) to better predict in vivo performance.
-
Assess Nanoparticle Stability: Evaluate the stability of the nanoparticles in simulated gastrointestinal fluids.
-
Utilize Caco-2 Cell Monolayers: An in vitro Caco-2 cell model can be used to assess the transepithelial transport of the nanoparticle formulation and the role of FcRn-mediated transcytosis.[1]
-
Data on Enhanced Oral Bioavailability of this compound
The following table summarizes the pharmacokinetic parameters of this compound when administered orally in different formulations to mice, as reported in the literature.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 160 | 185.3 ± 21.7 | 4 | 1543.6 ± 189.2 | 100 |
| SP141NP | 160 | 312.5 ± 35.8 | 6 | 3215.7 ± 412.9 | ~208 |
| SP141FcNP | 80 | 456.9 ± 51.3 | 8 | 5621.8 ± 678.4 | ~728 (dose-normalized) |
| SP141FcNP | 160 | 698.4 ± 75.6 | 8 | 9874.5 ± 1102.3 | ~640 |
Data adapted from a study on the oral delivery of this compound-loaded FcRn-targeted nanoparticles.[1] NP: Nanoparticles; FcNP: Fc-conjugated Nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded FcRn-Targeted Nanoparticles (SP141FcNP)
This protocol is based on the methods described for creating an oral nano-delivery system for this compound.[1]
Materials:
-
This compound
-
Maleimidyl-poly(ethylene glycol)-co-poly(ε-caprolactone) (Mal-PEG-PCL) copolymer
-
Dichloromethane
-
Deionized water
-
Probe sonicator
-
Filtration units (e.g., Millipore Amicon Ultra 100,000 NMWL)
-
IgG Fc fragments
Procedure:
-
Preparation of this compound Loaded Nanoparticles (SP141NP): a. Dissolve 15.0 mg of Mal-PEG-PCL copolymer and 3.0 mg of this compound in 1 mL of dichloromethane. b. Add the organic solution dropwise into 5 mL of deionized water while sonicating on ice using a probe sonicator to form a water-in-oil emulsion. c. Evaporate the dichloromethane by continuously stirring the mixture at room temperature overnight. d. Purify the nanoparticles by filtration using a 100,000 NMWL cutoff filter to remove un-encapsulated drug and excess polymer.
-
Conjugation of Fc Fragments (to create SP141FcNP): a. The purified SP141NP will have maleimide groups on their surface from the Mal-PEG-PCL copolymer. b. React the SP141NP with thiolated IgG Fc fragments. The maleimide groups will react with the thiol groups on the Fc fragments to form a stable covalent bond. c. Purify the resulting SP141FcNP using filtration to remove unconjugated Fc fragments.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM). c. Quantify the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
Protocol 2: In Vivo Assessment of Oral Bioavailability in Mice
Animals:
-
Female athymic nude mice (or other appropriate strain), 6-8 weeks old.
Procedure:
-
Acclimatization and Grouping: a. Acclimatize the mice for at least one week before the experiment. b. Divide the mice into experimental groups (e.g., control, free this compound, SP141NP, SP141FcNP).
-
Fasting: a. Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: a. Administer the respective formulations orally via gavage at the desired dose.
-
Blood Sampling: a. Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. b. Determine the relative bioavailability of the nanoparticle formulations compared to the free drug.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to MDM2 degradation.
Experimental Workflow for Evaluating Oral Bioavailability
Caption: Workflow for developing and testing oral this compound formulations.
References
- 1. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SP-141 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SP-141 stock solutions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store aliquoted this compound stock solutions at -80°C, which can maintain stability for up to two years.[1] For shorter periods, storage at -20°C is suitable for up to one year.[1][2][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to prepare single-use aliquots.
Q3: Is this compound stable when subjected to freeze-thaw cycles?
A3: While specific data on the freeze-thaw stability of this compound in DMSO is limited, a study on its stability in mouse plasma showed that it remained stable after three freeze-thaw cycles.[5] However, as a general best practice for small molecule inhibitors, it is highly recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q4: How can I be sure my this compound stock solution is still active?
A4: The most definitive way to assess the stability and activity of your this compound stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for chemical degradation.[5] Biologically, you can include a positive control in your experiments with a freshly prepared solution to compare its activity with the stored stock.
Q5: What should I do if I observe precipitation in my this compound stock solution upon thawing?
A5: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate that the concentration is too high for the storage conditions or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Quantitative Data on this compound Stability
The following tables summarize the stability data for this compound under different conditions.
Table 1: Stability of this compound in Mouse Plasma and Tissue Homogenates
| Stability Type | Matrix | Temperature | Duration | Stability |
| Short-Term | Plasma | 37°C | Up to 24 hours | Stable |
| Short-Term | Plasma | 4°C | Up to 24 hours | Stable |
| Long-Term | Plasma & Tissues | -80°C | Up to 8 weeks | Stable |
| Freeze-Thaw | Plasma | -20°C to RT | 3 cycles | Stable |
Data summarized from Nag et al., 2014.[5]
Table 2: General Recommendations for Long-Term Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1][2][4] |
| 0-4°C | Up to 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Once dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC (as per Nag et al., 2014)
This protocol provides a summary of the methodology used to assess the stability of this compound. For full details, please refer to the original publication.[5]
-
Chromatographic Conditions:
-
Instrument: A validated HPLC system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: A fixed volume for all samples and standards.
-
-
Sample Preparation for Stability Studies:
-
Short-Term Stability: this compound was spiked into mouse plasma at two different concentrations and incubated at 4°C and 37°C. Samples were taken at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours), and the compound was extracted.[5]
-
Long-Term Stability: this compound spiked into plasma and tissue homogenates was stored at -80°C. Samples were analyzed after 2, 4, 6, and 8 weeks.[5]
-
Freeze-Thaw Stability: Samples of this compound in plasma were subjected to three cycles of freezing at -20°C and thawing at room temperature.[5]
-
-
Analysis:
-
Prepare a calibration curve using known concentrations of this compound.
-
Extract this compound from the stability samples using a suitable protein precipitation method (e.g., with acetonitrile).
-
Inject the extracted samples and standards onto the HPLC system.
-
Quantify the peak area of this compound in the samples and determine the concentration using the calibration curve.
-
Compare the concentration of this compound at each time point or after each cycle to the initial concentration to assess stability.
-
Visual Guides
Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.
Caption: Troubleshooting guide for common issues with this compound stock solutions.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid HPLC method for quantitation of this compound, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Development and validation of a rapid HPLC method for quantitation of this compound, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SP-141 Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor SP-141 in cell culture.
Introduction to this compound
This compound is a pyrido[b]indole derivative identified as a potent MDM2 inhibitor with therapeutic potential in cancer models, particularly breast and pancreatic cancers.[1][2][3] It functions by directly binding to MDM2, inhibiting its expression, and inducing its autoubiquitination and proteasomal degradation.[1][2] This action can lead to cell cycle arrest and apoptosis in cancer cells.[3] Given its use in in vitro cancer studies, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results.
Note on Compound Identification: The designation "this compound" is the primary focus of this guide, referring to the MDM2 inhibitor. Another compound, a peptide known as PT-141 or Bremelanotide, is used for treating sexual dysfunction and is biochemically distinct.[4][5][6][7] This guide does not pertain to PT-141.
Troubleshooting Guide for this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Media
-
Question: I prepared a stock solution of this compound in DMSO and observed immediate precipitation when I added it to my cell culture medium. What could be the cause and how can I fix it?
-
Answer: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous-based cell culture medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. Try performing a serial dilution to test a range of lower final concentrations. |
| Temperature Difference | Adding a room temperature or cold stock solution to warm media can cause precipitation.[8] Pre-warm your cell culture media to 37°C before adding the this compound stock solution.[8][9] |
| Localized High Concentration | Pipetting the stock solution directly into the media without adequate mixing can create localized areas of high concentration, leading to precipitation. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. |
| High DMSO Concentration | While DMSO is a common solvent, high final concentrations in the media can be toxic to cells and may also influence compound solubility. Aim for a final DMSO concentration of less than 0.5%, and ensure your vehicle controls have a matching concentration. |
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My this compound-containing media looked fine initially, but after several hours in the 37°C incubator, I noticed cloudiness or a visible precipitate. What is happening?
-
Answer: Delayed precipitation can occur due to several factors related to the incubator environment and interactions with media components over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[8][9] Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components in the media, leading to the formation of insoluble complexes over time.[8][9] Consider testing the stability of this compound in your specific cell culture medium over the intended duration of your experiment. Reducing the serum concentration, if possible for your cell line, may also help. |
| Compound Instability | The compound itself may not be stable at 37°C in an aqueous environment for extended periods. Review any manufacturer's data on compound stability. |
| Evaporation | Evaporation of media from culture plates or flasks can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[10][11] Ensure proper humidification of your incubator and use appropriate seals on culture vessels.[10][11] |
Issue 3: Precipitate Observed in Thawed Stock Solutions
-
Question: I have aliquoted and frozen my this compound stock solution. Upon thawing, I see crystals or a precipitate in the tube. Is it still usable?
-
Answer: Precipitation can occur in frozen stock solutions, especially after freeze-thaw cycles.[8]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility at Low Temperatures | The compound may have poor solubility at lower temperatures and has precipitated out during the freeze-thaw cycle.[8] Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound before use.[8] |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can promote precipitation.[8][10][11] It is highly recommended to aliquot stock solutions into single-use volumes to minimize this.[8] |
| Stock Concentration Too High | The concentration of your stock solution may be too high to remain stable even in DMSO at -20°C or -80°C. If redissolving is not successful, consider preparing a fresh stock solution at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.[8][9]
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add a fixed volume of the pre-warmed media (e.g., 500 µL).
-
Prepare the highest desired test concentration by adding the appropriate amount of the this compound stock solution to the first tube. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 5 µL of stock in 495 µL of media).
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
-
Incubate and Observe: Incubate the dilutions at 37°C and 5% CO2.
-
Microscopic Examination: At various time points (e.g., 1, 6, 24, and 48 hours), examine a small sample from each concentration under a microscope to check for the presence of crystalline precipitate. Also, observe the tubes/plate for any visible cloudiness.[8]
-
Determine Solubility Limit: The highest concentration that remains free of precipitate throughout the observation period is the maximum soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between this compound precipitate and microbial contamination? A1: Cloudiness or turbidity in the media can be a sign of either issue.[8] The best way to distinguish between them is through microscopic examination. Chemical precipitates often appear as sharp, crystalline structures, whereas bacterial contamination will appear as small, often motile rods or cocci. Fungal contamination may present as filamentous hyphae. If contamination is suspected, discard the culture and review your sterile techniques.[8]
Q2: What is the recommended storage method for this compound stock solutions? A2: this compound stock solutions are typically stored at -20°C or -80°C.[2][3] To avoid issues with precipitation and degradation, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8]
Q3: Could the serum in my media be causing the precipitation? A3: Yes, it's possible. Components in fetal bovine serum (FBS) or other sera can sometimes interact with small molecules, leading to precipitation.[8][9] If you suspect this is the case, you could try testing the solubility of this compound in serum-free media as a control. If your cells can tolerate it, you might also consider reducing the serum percentage in your experimental media.
Q4: Are there alternative solvents to DMSO for this compound? A4: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, the suitability of other solvents like ethanol would need to be determined empirically. Always ensure the final concentration of any organic solvent is non-toxic to your cells and is consistent across all experimental conditions, including vehicle controls.
Visualizing the Mechanism of Action of this compound
The following diagrams illustrate the proposed signaling pathway of the MDM2 inhibitor this compound and a general workflow for troubleshooting precipitation issues.
Caption: Signaling pathway of the MDM2 inhibitor this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usbio.net [usbio.net]
- 4. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prospecbio.com [prospecbio.com]
- 6. Buy PT-141 (5mg) - 99% Purity USA-Made Peptide [biolongevitylabs.com]
- 7. Bremelanotide | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Assessing Potential Resistance Mechanisms to SP-141
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to SP-141, a specific MDM2 inhibitor. This compound is known to directly bind to MDM2, inhibit its expression, and induce its autoubiquitination and proteasomal degradation in a p53-independent manner.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncoprotein. Unlike many other MDM2 inhibitors that primarily block the p53-MDM2 interaction, this compound has a dual mechanism of action. It not only binds to MDM2 but also induces its autoubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This activity is independent of the tumor suppressor p53 status of the cancer cells.[2][4]
Q2: What are the expected cellular effects of this compound treatment in sensitive cancer cells?
A2: In sensitive cancer cell lines, this compound treatment is expected to lead to a dose-dependent decrease in cell viability and proliferation.[2] Other observed effects include the induction of apoptosis and G2/M phase cell cycle arrest.[2] Mechanistically, you should observe a reduction in MDM2 protein levels due to enhanced degradation.[2][4]
Q3: We are observing a lack of response to this compound in our cell line. What are the potential primary resistance mechanisms?
A3: Primary (or innate) resistance to this compound can occur through several mechanisms. One of the most common is the presence of mutations in the TP53 gene, which can make cells less dependent on the MDM2-p53 axis for survival. However, since this compound has p53-independent activity, other mechanisms are likely involved. These can include pre-existing high levels of MDM2 expression due to gene amplification, or the expression of the MDM2 homolog, MDM4, which may not be as effectively targeted by this compound.
Troubleshooting Guide: Investigating Acquired Resistance to this compound
Acquired resistance emerges after an initial response to the drug. Below are common scenarios and troubleshooting steps for investigating acquired resistance to this compound.
Scenario 1: Decreased Sensitivity to this compound Over Time (Shift in IC50)
You have generated an this compound-resistant cell line by continuous exposure to the compound and observe a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting decreased sensitivity to this compound.
1. Confirm Resistance Phenotype
-
Question: Is the observed resistance stable and reproducible?
-
Action: Perform a cell viability assay to confirm the IC50 shift.
-
Experimental Protocol:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed both parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for 48-72 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's protocol.
-
Calculate the IC50 values for both cell lines.
-
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 0.5 | 1 |
| This compound Resistant | 10.0 | 20 |
2. Investigate MDM2-related Mechanisms
-
Question: Is the resistance due to alterations in the drug target, MDM2?
-
Possible Causes:
-
Increased MDM2 protein expression.
-
Amplification of the MDM2 gene.
-
Upregulation of MDM4 (a homolog of MDM2).
-
-
Experimental Protocols:
-
Western Blot for MDM2 and MDM4 Expression:
-
Lyse parental and resistant cells and quantify total protein.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MDM2, MDM4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Quantitative PCR (qPCR) for MDM2 Gene Copy Number:
-
Isolate genomic DNA from parental and resistant cells.
-
Perform qPCR using primers specific for the MDM2 gene and a reference gene (e.g., RNase P).
-
Calculate the relative copy number of MDM2 in resistant cells compared to parental cells.
-
-
Fluorescence In Situ Hybridization (FISH) for MDM2 Amplification:
-
Fix cells on microscope slides.
-
Hybridize with a fluorescently labeled probe specific for the MDM2 gene and a control probe for the chromosome centromere.
-
Visualize and count the number of signals for MDM2 and the centromere per cell.
-
-
Data Presentation:
| Analysis | Parental Cells | This compound Resistant Cells |
| MDM2 Protein Level (relative to loading control) | 1.0 | 5.0 |
| MDM2 Gene Copy Number (relative to parental) | 1.0 | 8.0 |
| MDM4 Protein Level (relative to loading control) | 1.0 | 3.0 |
3. Assess p53-independent Bypass Pathways
-
Question: Have the resistant cells activated alternative survival pathways to bypass their dependence on MDM2?
-
Possible Cause: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway.
-
Experimental Protocol:
-
Western Blot for Key Signaling Proteins:
-
Lyse parental and resistant cells (both untreated and treated with this compound).
-
Perform Western blotting for total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
-
Caption: Activation of a bypass survival pathway (e.g., Akt) in resistant cells.
4. Evaluate Drug Efflux
-
Question: Are the resistant cells actively pumping this compound out of the cell?
-
Possible Cause: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1).
-
Experimental Protocol:
-
Fluorescent Substrate Efflux Assay (e.g., Rhodamine 123 or Calcein-AM):
-
Incubate parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123).
-
Measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.
-
Compare the efflux rate between the two cell lines. A lower fluorescence signal in resistant cells indicates increased efflux.
-
The assay can be repeated in the presence of a known ABC transporter inhibitor (e.g., verapamil) to confirm specificity.
-
-
Data Presentation:
| Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |
| Parental | 8000 |
| This compound Resistant | 2000 |
| This compound Resistant + Verapamil | 7500 |
5. Analyze this compound-specific Resistance Mechanisms
-
Question: Is there a defect in the cellular machinery required for this compound's unique mechanism of action?
-
Possible Causes:
-
Impaired ubiquitination machinery.
-
Reduced proteasome activity.
-
Altered interaction between this compound and MDM2.
-
-
Experimental Protocols:
-
In Vitro Ubiquitination Assay:
-
Incubate purified MDM2 with E1 and E2 enzymes, ubiquitin, and ATP in the presence or absence of this compound.
-
Analyze the reaction products by Western blot for polyubiquitinated MDM2. Compare the effect of this compound on MDM2 from parental versus resistant cells.
-
-
Proteasome Activity Assay:
-
Prepare cell lysates from parental and resistant cells.
-
Incubate the lysates with a fluorogenic proteasome substrate.
-
Measure the fluorescence to determine the chymotrypsin-like activity of the proteasome.
-
-
Co-immunoprecipitation (Co-IP) of this compound and MDM2 (if a tagged version of this compound is available):
-
Treat cells with tagged this compound.
-
Lyse the cells and immunoprecipitate MDM2.
-
Perform a Western blot on the immunoprecipitate to detect the tagged this compound.
-
-
Caption: The mechanism of this compound-induced MDM2 degradation.
By systematically working through these troubleshooting steps, researchers can identify the potential mechanisms of resistance to this compound in their experimental models, leading to a better understanding of the drug's limitations and the development of strategies to overcome resistance.
References
Technical Support Center: Optimizing SP-141 Incubation Time for MDM2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for SP-141 to induce the degradation of Mouse Double Minute 2 (MDM2) protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce MDM2 degradation?
A1: this compound is a specific, small-molecule inhibitor of MDM2.[1] It functions by promoting the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[1][2] This mechanism is distinct from inhibitors that simply block the p53-MDM2 interaction.[3]
Q2: What is the general mechanism of action for this compound?
A2: this compound binds to MDM2, inducing a conformational change that enhances its E3 ubiquitin ligase activity towards itself. This leads to poly-ubiquitination of MDM2, marking it for degradation by the 26S proteasome. The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5] this compound has also demonstrated anti-tumor effects in a p53-independent manner.[4][6]
Q3: What is a typical incubation time for observing MDM2 degradation with this compound?
A3: The optimal incubation time for this compound-induced MDM2 degradation is cell-type dependent and should be determined empirically. However, published studies suggest that longer incubation periods, generally 20 hours or more, are effective for promoting MDM2 degradation, particularly at lower concentrations of this compound (≤1 µM).[7] Shorter incubation times with higher concentrations may not result in degradation and could potentially increase MDM2 expression.[7]
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: There is an inverse relationship between this compound concentration and the required incubation time for MDM2 degradation. Lower concentrations (e.g., ≤1 µM) typically require longer incubation times (≥20 hours) to achieve significant degradation.[7] Conversely, some studies have used higher concentrations for shorter durations for other experimental readouts, but this may not be optimal for observing degradation.[7] It is crucial to perform a time-course experiment for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or minimal MDM2 degradation observed. | Suboptimal Incubation Time: The degradation kinetics may vary in your specific cell line. | Perform a time-course experiment (e.g., 6, 12, 24, 36, 48 hours) to identify the optimal incubation period for maximal degradation.[8] |
| Suboptimal this compound Concentration: The concentration of this compound may be too low for effective degradation or too high, potentially leading to off-target effects or a paradoxical stabilization of MDM2. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. | |
| Cell Line Specificity: The efficiency of this compound can be cell-type dependent. | Test the effect of this compound in a positive control cell line where its activity has been previously established, if possible. | |
| Issues with Western Blotting: Problems with antibody quality, protein transfer, or detection reagents can lead to a lack of signal. | Ensure the primary antibody for MDM2 is validated and used at the recommended dilution. Use a positive control lysate and verify transfer efficiency with a total protein stain like Ponceau S. | |
| Increased MDM2 levels observed. | Short Incubation Time with High Concentration: As MDM2 is a transcriptional target of p53, stabilization of p53 by high concentrations of this compound over a short period can lead to a temporary increase in MDM2 transcription and protein expression before degradation occurs.[7] | Increase the incubation time to allow for the degradation process to dominate over the initial transcriptional upregulation. A time-course experiment is highly recommended. |
| High cell toxicity or death. | Excessive Incubation Time or Concentration: Prolonged exposure to high concentrations of this compound can lead to significant apoptosis and cell death, which may interfere with the interpretation of degradation experiments. | Reduce the incubation time or the concentration of this compound. Correlate MDM2 degradation with markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to understand the temporal relationship. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 0.5 µM or 1 µM).
-
Incubation: Treat the cells with the this compound-containing medium for various time points (e.g., 0, 6, 12, 24, 36, and 48 hours). Include a vehicle control (medium with the same concentration of DMSO) for each time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MDM2 overnight at 4°C. Also, probe for p53, p21, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of MDM2 degradation relative to the loading control and the 0-hour time point.
-
Data Presentation
Table 1: Illustrative Time-Dependent Effect of this compound on MDM2 Levels
(Data are illustrative based on published findings and should be empirically determined for your specific experimental system.)
| Incubation Time (hours) | This compound (1 µM) - MDM2 Level (% of Control) |
| 0 | 100% |
| 6 | ~85% |
| 12 | ~60% |
| 24 | ~30% |
| 36 | ~25% |
| 48 | ~40% (potential for protein recovery) |
Table 2: Summary of this compound Incubation Conditions from Literature
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| Pancreatic Cancer (HPAC, Panc-1) | 0.5 µM | 120 minutes | Reduced MDM2 protein levels | [1] |
| Pancreatic Cancer (HPAC, Panc-1) | 0.5 µM | 24 hours | Increased MDM2 degradation rate in the presence of Cycloheximide | [2] |
| Breast Cancer (MCF-7), Hepatocellular Carcinoma (HepG2) | 1 µM | >20 hours | Promotes MDM2 degradation | [7] |
| Hepatocellular Carcinoma (HepG2, Huh7) | 0.5 µM | 24 hours | Induced MDM2 degradation | [9] |
| Neuroblastoma | 0.25 - 1 µM | 48 hours | Induced apoptosis | [6] |
| Breast Cancer | Not specified | 24 hours | Western blot analysis of MDM2 | [3] |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Signaling pathway of this compound induced MDM2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The p53 Pathway and Metabolism: The Tree That Hides the Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SP-141 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the delivery of the MDM2 inhibitor, SP-141, to solid tumors.
Disclaimer: The information provided is for research purposes only and is based on publicly available data. Protocols should be optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) oncoprotein.[1] Unlike many other MDM2 inhibitors that block the p53-MDM2 interaction, this compound directly binds to MDM2, promoting its auto-ubiquitination and subsequent proteasomal degradation.[2] This leads to a reduction in cellular MDM2 levels, which can induce cancer cell death. A key feature of this compound is its ability to exert its anti-cancer effects regardless of the p53 status of the tumor cells.[2]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: The primary challenges associated with the delivery of this compound to solid tumors are its poor aqueous solubility and low oral bioavailability.[3] These properties can limit its efficacy in preclinical models when administered orally. Additionally, like many small molecule inhibitors, achieving sufficient concentration and penetration into the dense tumor microenvironment is a significant hurdle.[4][5]
Q3: How can the low oral bioavailability of this compound be overcome?
A3: One successful strategy to overcome the low oral bioavailability of this compound is through the use of nanoparticle-based delivery systems.[3] For instance, this compound has been encapsulated in FcRn-targeted nanoparticles, which have been shown to increase intestinal epithelial permeability, enhance cellular uptake, and extend blood circulation time, leading to increased tumor accumulation and improved anti-tumor effects in vivo.[3]
Q4: What is the recommended solvent and storage for this compound?
A4: For in vitro studies, this compound can be dissolved in DMSO.[6] Stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For in vivo studies, a common vehicle is a mixture of PEG400, ethanol, and saline.[8]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent cytotoxicity in cell viability assays (e.g., MTT, XTT). | 1. Compound Precipitation: this compound has poor aqueous solubility and may precipitate in the culture medium. 2. Incorrect Cell Seeding Density: Cell numbers may be too high or too low for the linear range of the assay. 3. Reagent Interference: The compound may directly react with the assay reagents. | 1. Visually inspect wells for precipitate. Ensure the final DMSO concentration is low (typically < 0.5%). Prepare fresh dilutions and ensure complete dissolution in the media before adding to cells.[9] 2. Optimize cell seeding density for your specific cell line to ensure the signal is within the linear range of the assay.[10] 3. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider an alternative viability assay (e.g., ATP-based assay or Trypan Blue exclusion).[9] |
| No significant decrease in MDM2 protein levels in Western Blot. | 1. Ineffective Cell Lysis: Incomplete protein extraction can lead to inaccurate results. 2. Antibody Issues: The primary or secondary antibody may not be optimal. 3. Insufficient Treatment Time or Concentration: The duration or dose of this compound treatment may not be sufficient to induce MDM2 degradation. | 1. Ensure the use of a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[11][12] 2. Use a validated antibody for MDM2. Optimize antibody concentrations and blocking conditions.[11] 3. Perform a time-course and dose-response experiment to determine the optimal conditions for MDM2 degradation in your cell line. |
In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no tumor growth inhibition in xenograft models. | 1. Poor Bioavailability/Tumor Penetration: The compound may not be reaching the tumor at a sufficient concentration.[13] 2. Inadequate Dosing or Formulation: The dose, frequency, or vehicle may not be optimal. 3. Model-Specific Resistance: The chosen xenograft model may be inherently resistant to MDM2 inhibition. | 1. Consider alternative delivery strategies such as nanoparticle formulations to improve bioavailability and tumor accumulation.[3] 2. A commonly used in vivo dose for this compound is 40 mg/kg administered intraperitoneally, 5 days a week, in a vehicle of PEG400/EtOH/saline (57.1:14.3:28.6, v/v/v).[8] This may need to be optimized for your specific model. 3. Confirm MDM2 expression in your tumor model. If MDM2 levels are low, the therapeutic effect of this compound may be limited. |
| High variability in tumor size between animals in the same treatment group. | 1. Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to different growth rates. 2. Inaccurate Dosing: Inconsistent administration of the therapeutic agent. 3. Animal Health: Underlying health issues in some animals can affect tumor growth. | 1. Ensure a homogenous cell suspension and consistent injection technique. 2. Ensure the formulation is homogenous, especially if it is a suspension, and that the injection volume is accurate for each animal's body weight. 3. Monitor animal health closely and exclude any animals that show signs of illness not related to the tumor or treatment. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | p53 Status |
| HPAC | Pancreatic Cancer | 0.38 | Mutant |
| Panc-1 | Pancreatic Cancer | 0.50 | Mutant |
| AsPC-1 | Pancreatic Cancer | 0.36 | Not specified |
| Mia-PaCa-2 | Pancreatic Cancer | 0.41 | Mutant |
| IMR90 | Normal Fibroblast | 13.22 | Wild-Type |
| 92-1 | Uveal Melanoma | Varies with treatment time | Not specified |
| Mel202 | Uveal Melanoma | Varies with treatment time | Not specified |
Data compiled from multiple sources.[5]
In Vivo Efficacy of this compound
| Tumor Model | Administration Route & Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer Xenograft (Panc-1) | Intraperitoneal, 40 mg/kg/day, 5 days/week | 18 days | 75% | |
| Breast Cancer Xenograft (MCF-7) | Intraperitoneal, 40 mg/kg | 42 days | Significant suppression | [7] |
| Breast Cancer Xenograft (MDA-MB-468) | Intraperitoneal, 40 mg/kg | 30 days | Significant suppression | [7] |
| Glioblastoma Intracranial Xenograft (U87MG) | Intraperitoneal, 40 mg/kg/day, 5 days/week | 28 days | Significant reduction in bioluminescence | [8] |
| Neuroblastoma Xenograft (NB-1643) | Intraperitoneal, 40 mg/kg/day, 5 days/week | 15 days | Significant suppression | [14] |
| Neuroblastoma Xenograft (LA1-55n) | Intraperitoneal, 40 mg/kg/day, 5 days/week | 21 days | Significant suppression | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%. Replace the old medium with the medium containing the different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MDM2 and p53
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Capture the signal using a digital imaging system.[11]
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. Optimal drug delivery for intraperitoneal paclitaxel (PTX) in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
SP-141 vs. Nutlin-3a: A Comparative Analysis in p53-Mutant Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the differential mechanisms and efficacy of two prominent MDM2 inhibitors in the context of p53-mutant malignancies.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, rendering many traditional therapies ineffective. This has spurred the development of novel therapeutic strategies, including the targeting of the p53 negative regulator, Mouse Double Minute 2 homolog (MDM2). This guide provides a comprehensive comparison of two MDM2 inhibitors, SP-141 and Nutlin-3a, with a specific focus on their utility in cancer cells harboring p53 mutations. While both molecules interact with MDM2, their downstream effects and, consequently, their therapeutic potential in p53-mutant cancers, differ significantly.
Executive Summary
Nutlin-3a, a well-characterized MDM2 inhibitor, primarily functions by disrupting the MDM2-p53 interaction. This stabilizes and activates wild-type p53, leading to cell cycle arrest or apoptosis.[1][2][3][4] Consequently, cancer cells with mutated or null p53 are largely resistant to Nutlin-3a as a monotherapy.[5][6] In contrast, this compound exhibits a distinct, p53-independent mechanism of action. This compound directly binds to MDM2, inducing its auto-ubiquitination and subsequent proteasomal degradation.[7][8][9] This degradation of MDM2 leads to anti-tumor effects even in the absence of functional p53, making this compound a promising candidate for the treatment of p53-mutant cancers.[9][10][11][12][13]
Data Presentation: Quantitative Comparison
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HPAC | Pancreatic | Mutant | < 0.5 | [9] |
| Panc-1 | Pancreatic | Mutant | < 0.5 | [9] |
| AsPC-1 | Pancreatic | Mutant | < 0.5 | [9] |
| Mia-Paca-2 | Pancreatic | Mutant | < 0.5 | [9] |
| SK-N-AS | Neuroblastoma | Mutant | 0.26 - 0.89 | [10][13] |
| LA1-55n | Neuroblastoma | Null | 0.26 - 0.89 | [10][13] |
| SK-N-BE2 | Neuroblastoma | Mutant | 0.26 - 0.89 | [10][13] |
| DAOY | Brain Tumor | Mutant | Not specified | [11] |
| U87MG | Brain Tumor | Wild-Type | Not specified | [11] |
Table 2: In Vitro Efficacy of Nutlin-3a in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Effect | Reference |
| DoHH2 | DLBCL | Wild-Type | Antiproliferative | [3] |
| EJ | DLBCL | Wild-Type | Antiproliferative | [3] |
| MCA | DLBCL | Wild-Type | Antiproliferative | [3] |
| MS | DLBCL | Mutant | Resistant | [3] |
| BJAB | DLBCL | Mutant | Resistant | [3] |
| Pfeiffer | DLBCL | Null | Resistant | [3] |
| MPNST | Malignant Peripheral Nerve Sheath Tumor | Mutant | Apoptosis with Cisplatin | [14][15] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Apoptosis with Cisplatin | [14][15] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Nutlin-3a in p53-mutant cancer cells stem from their distinct interactions with MDM2 and the subsequent downstream signaling cascades.
This compound: p53-Independent MDM2 Degradation
This compound's mechanism circumvents the need for functional p53. It directly engages MDM2, triggering a conformational change that promotes MDM2's E3 ubiquitin ligase activity towards itself. This leads to auto-ubiquitination and proteasomal degradation of MDM2. The depletion of the oncoprotein MDM2 results in cell cycle arrest and apoptosis through p53-independent pathways.
References
- 1. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antitumor effects of an MDM2 inhibitor, nutlin-3, in feline lymphoma cell lines with or without p53 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. synapse.mskcc.org [synapse.mskcc.org]
- 15. Mouse double minute antagonist Nutlin-3a enhances chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of SP-141's p53-independent mechanism of action
A Comparative Guide to the p53-Independent Mechanism of SP-141, a First-in-Class MDM2 Degrader
For researchers and professionals in the field of oncology and drug development, the tumor suppressor protein p53 is a critical focus. However, with p53 being mutated or deficient in over half of all human cancers, its therapeutic reactivation is not always a viable strategy. This has spurred the development of novel therapeutic agents that can exert anti-cancer effects independently of p53 status. One such promising agent is this compound, a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) oncogene.
This guide provides a comprehensive comparison of this compound's unique p53-independent mechanism of action with traditional MDM2 inhibitors, supported by experimental data. We will delve into its distinct effects on MDM2, its impact on cancer cell metabolism, and the experimental frameworks used to validate its efficacy.
Distinguishing this compound: A Paradigm Shift in MDM2 Inhibition
Unlike the majority of MDM2 inhibitors, such as Nutlin-3a, which are designed to block the interaction between MDM2 and p53 and are thus p53-dependent, this compound employs a novel mechanism. This compound directly binds to the MDM2 protein, inducing its auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This leads to a reduction in overall MDM2 protein levels within the cancer cell, a mechanism that is effective regardless of the cell's p53 status.[1]
This p53-independent action is a significant advantage, as it allows this compound to be effective against a broader range of cancers, including those with mutant or null p53, which are often resistant to conventional therapies.[1][3][4]
The p53-Independent Metabolic Impact: Targeting Serine Synthesis
Recent studies have unveiled a critical p53-independent role of MDM2 in regulating cancer cell metabolism, specifically the de novo serine synthesis pathway.[5] MDM2 has been shown to be recruited to chromatin where it can control the expression of genes involved in serine metabolism, thereby sustaining nucleotide synthesis and promoting tumor growth.[5]
This compound's ability to degrade MDM2 directly interferes with this metabolic function. By reducing MDM2 levels, this compound impairs de novo serine synthesis, which in turn affects nucleotide metabolism in cancer cells.[6] This provides a secondary, p53-independent mechanism through which this compound exerts its anti-tumor effects.
In contrast, p53-dependent MDM2 inhibitors like Nutlin-3a have been shown to paradoxically enhance MDM2's control over serine metabolism. While Nutlin-3a stabilizes p53, it can also increase the recruitment of MDM2 to chromatin, potentially explaining the limited clinical efficacy of this class of inhibitors in certain contexts.[5]
Comparative Performance: this compound vs. Alternatives
Experimental data consistently demonstrates the efficacy of this compound in cancer cell lines with varying p53 statuses.
| Compound | Mechanism of Action | p53-Dependence | Effect on MDM2 Protein | Impact on Serine Metabolism |
| This compound | Promotes MDM2 auto-ubiquitination and degradation | Independent | Decreases levels | Impairs de novo synthesis |
| Nutlin-3a | Inhibits MDM2-p53 interaction | Dependent | Stabilizes and can increase chromatin-bound levels | Can enhance MDM2-mediated control |
In Vitro Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its effectiveness in both p53 wild-type and p53-mutant/null cells.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| HPAC | Pancreatic | Wild-Type | 0.38 | [7] |
| Panc-1 | Pancreatic | Mutant | 0.50 | [7] |
| AsPC-1 | Pancreatic | Mutant | 0.36 | [7] |
| Mia-Paca-2 | Pancreatic | Mutant | 0.41 | [7] |
| DAOY | Brain | Wild-Type | Not specified in nM | [8] |
| U87MG | Brain | Mutant | Not specified in nM | [8] |
In Vivo Efficacy of this compound
In preclinical animal models, this compound has demonstrated significant anti-tumor activity with no apparent host toxicity.
| Cancer Model | Treatment Protocol | Outcome | Reference |
| Pancreatic Xenograft | 40 mg/kg/day, 5 days/week | 75% reduction in tumor volume compared to control | [1] |
| Pancreatic Orthotopic | 40 mg/kg/day, 5 days/week | Tumor regression | [1] |
| Neuroblastoma Xenograft (NB-1643 & LA1-55n) | 40 mg/kg/day, 5 days/week for 15-21 days | Significant inhibition of tumor growth | [9] |
Visualizing the Mechanism and Experimental Validation
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow for validating the p53-independent mechanism of this compound.
Caption: Comparative signaling pathways of this compound and Nutlin-3a.
Caption: Workflow for validating this compound's p53-independent action.
Experimental Protocols
The following are overviews of key experimental protocols used to validate the p53-independent mechanism of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research publications.
Cell Viability Assay (Resazurin Reduction Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-25 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft and Orthotopic Tumor Models
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the appropriate site of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, intraperitoneally) and a vehicle control according to the specified schedule.
-
Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for MDM2 and other relevant markers.
Conclusion
This compound represents a significant advancement in the field of MDM2-targeted cancer therapy. Its unique p53-independent mechanism of action, which involves the direct degradation of MDM2 and the subsequent disruption of serine metabolism, offers a promising therapeutic strategy for a wide range of cancers, including those that are resistant to conventional p53-activating therapies. The preclinical data strongly supports its continued investigation and development as a novel anti-cancer agent.
References
- 1. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse double minute antagonist Nutlin-3a enhances chemotherapy-induced apoptosis in cancer cells with mutant p53 by activating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MDM2-dependent serine metabolism as a therapeutic strategy for liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SP-141 and Traditional Chemotherapy in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MDM2 inhibitor, SP-141, with traditional chemotherapy regimens used in the treatment of pancreatic cancer. The comparison is based on available preclinical data for this compound and established clinical data for standard-of-care chemotherapies, namely FOLFIRINOX and gemcitabine with nab-paclitaxel.
Executive Summary
Pancreatic cancer remains a significant challenge in oncology, with limited effective treatment options. Traditional chemotherapy regimens, while the cornerstone of current treatment, offer modest survival benefits and are associated with significant toxicity. This compound, a novel small molecule inhibitor of the MDM2 oncoprotein, has demonstrated promising preclinical activity in pancreatic cancer models. This guide will delve into the mechanistic differences, efficacy, and safety profiles of this compound and traditional chemotherapies, providing a data-driven perspective for the research and drug development community.
Mechanism of Action
This compound: A Novel MDM2 Inhibitor
This compound is a specific inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] MDM2 is an E3 ubiquitin ligase that is frequently overexpressed in pancreatic cancer and plays a critical role in tumor cell survival by targeting the tumor suppressor p53 for degradation. This compound's unique mechanism involves binding directly to MDM2, which promotes its auto-ubiquitination and subsequent degradation by the proteasome.[1][4] This leads to an increase in p53 levels, resulting in cell cycle arrest and apoptosis in cancer cells. Notably, this compound has shown efficacy in pancreatic cancer cell lines regardless of their p53 mutational status, suggesting a broader therapeutic potential.[1][4]
Traditional Chemotherapy: Cytotoxic Agents
Traditional chemotherapy regimens for pancreatic cancer primarily consist of cytotoxic drugs that target rapidly dividing cells.
-
FOLFIRINOX is a combination of four drugs:
-
FOL inic acid (leucovorin): Enhances the cytotoxic effect of 5-fluorouracil.[5]
-
F luorouracil (5-FU): A pyrimidine analog that inhibits DNA synthesis.[5]
-
IRIN otecan: A topoisomerase inhibitor that prevents DNA uncoiling and replication.[5]
-
OX aliplatin: A platinum-based agent that cross-links DNA, inhibiting DNA repair and synthesis.[5]
-
-
Gemcitabine and nab-paclitaxel:
-
Gemcitabine: A nucleoside analog that gets incorporated into DNA, leading to chain termination and apoptosis.
-
Nab-paclitaxel: An albumin-bound formulation of paclitaxel that stabilizes microtubules, leading to mitotic arrest and cell death.[6] The albumin formulation is thought to enhance delivery to tumor cells.[7][8]
-
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound against traditional chemotherapy is not yet available. The following tables summarize the available preclinical data for this compound and the established clinical outcomes for FOLFIRINOX and gemcitabine with nab-paclitaxel in metastatic pancreatic cancer.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) of this compound | Reference |
| HPAC | Wild-type | 0.38 | [2] |
| Panc-1 | Mutant | 0.50 | [2] |
| AsPC-1 | Null | 0.36 | [2] |
| Mia-Paca-2 | Mutant | 0.41 | [2] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Model Type | Cell Line | Treatment and Dosage | Outcome | Reference |
| Xenograft | Panc-1 | This compound (40 mg/kg/day, i.p.) | 75% tumor growth inhibition compared to control | [1] |
| Orthotopic | Panc-1 | This compound (40 mg/kg/day, i.p.) | Tumor regression | [1] |
| Orthotopic | AsPC-1 | This compound (40 mg/kg/day, i.p.) | Tumor regression | [1] |
Table 3: Clinical Efficacy of Traditional Chemotherapy in Metastatic Pancreatic Cancer
| Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| FOLFIRINOX | 31.6% | 11.1 months | [5][9] |
| Gemcitabine + nab-paclitaxel | 23% | 8.5 months | [10] |
| Gemcitabine alone | 7% | 6.7 months | [10] |
| NALIRIFOX | Not specified | 11.1 months | [9] |
Experimental Protocols
This compound In Vitro Cell Viability Assay
-
Cell Lines: Human pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2) and a normal human fibroblast cell line (IMR90).
-
Treatment: Cells were treated with varying concentrations of this compound (0.01-10 µM) for 72 hours.
-
Assay: Cell viability was assessed using the MTT assay.
-
Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.[2]
This compound In Vivo Xenograft Study
-
Animal Model: Nude mice.
-
Tumor Implantation: Panc-1 human pancreatic cancer cells were injected subcutaneously to establish xenograft tumors. For orthotopic models, Panc-1 or AsPC-1 cells were injected directly into the pancreas.
-
Treatment: Once tumors reached a specified size, mice were treated with intraperitoneal (i.p.) injections of this compound (40 mg/kg/day) or a vehicle control for 5 days a week for approximately three weeks.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were excised and weighed.[1][2]
Signaling Pathways and Experimental Workflows
Discussion and Future Perspectives
The preclinical data for this compound are encouraging, demonstrating potent and specific activity against pancreatic cancer cells, including those with p53 mutations. The in vivo studies further support its potential, showing significant tumor growth inhibition and even regression in mouse models.
In contrast, traditional chemotherapies, while providing a survival benefit over no treatment, have reached a therapeutic plateau. The overall response rates are modest, and the median overall survival for patients with metastatic disease remains under a year.[9] Furthermore, the toxicity associated with these multi-drug regimens can be substantial, limiting their use to patients with good performance status.
The distinct mechanism of action of this compound, targeting the MDM2-p53 axis, offers a potential new therapeutic strategy for pancreatic cancer. Its efficacy in p53-mutant models is particularly noteworthy, given the high prevalence of TP53 mutations in this disease.
Future research should focus on advancing this compound into clinical trials to evaluate its safety and efficacy in patients with pancreatic cancer. Combination studies of this compound with traditional chemotherapy or other targeted agents could also be a promising avenue to explore potential synergistic effects and overcome resistance mechanisms. The development of predictive biomarkers to identify patients most likely to respond to this compound will also be crucial for its successful clinical implementation.
References
- 1. Identification of a new class of MDM2 inhibitor that inhibits growth of orthotopic pancreatic tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 9. uclahealth.org [uclahealth.org]
- 10. Systemic Therapy for Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SP-141: A Comparative Analysis of Efficacy in Cancer Cell Lines with Varied p53 Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of SP-141, a novel small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, across a panel of human cancer cell lines with differing p53 tumor suppressor gene status. The data presented herein, supported by detailed experimental protocols, demonstrates the potent activity of this compound irrespective of the endogenous p53 functionality, highlighting its potential as a broad-spectrum therapeutic agent.
Data Presentation: Comparative Efficacy of this compound
The anti-proliferative activity of this compound was evaluated in a panel of neuroblastoma and brain tumor cell lines, encompassing wild-type p53 (p53-WT), mutant p53 (p53-MT), and p53-null backgrounds. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined after 72 hours of continuous exposure to this compound.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| NB-1643 | Neuroblastoma | Wild-Type | 0.35 |
| SK-N-SH | Neuroblastoma | Wild-Type | 0.89 |
| NB-EBC1 | Neuroblastoma | Wild-Type | 0.42 |
| CHLA255 | Neuroblastoma | Wild-Type | 0.26 |
| NGP | Neuroblastoma | Wild-Type | 0.33 |
| NB-1691 | Neuroblastoma | Wild-Type | 0.54 |
| U87MG | Glioblastoma | Wild-Type | Not Specified |
| SK-N-AS | Neuroblastoma | Mutant | 0.61 |
| SK-N-BE2 | Neuroblastoma | Mutant | 0.78 |
| DAOY | Medulloblastoma | Mutant | Not Specified |
| LA1-55n | Neuroblastoma | Null | 0.47 |
Table 1: Comparative IC50 values of this compound in various cancer cell lines. Data for neuroblastoma cell lines indicates that this compound effectively reduces cell viability regardless of p53 status, with IC50 values in the sub-micromolar range[1].
Further studies demonstrate that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase in a dose-dependent manner across these cell lines, independent of their p53 status[2][3].
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the MDM2 oncoprotein.[2] This inhibition has distinct downstream consequences depending on the p53 status of the cancer cell.
p53-Dependent Pathway in Wild-Type p53 Cells
In cancer cells harboring wild-type p53, MDM2 acts as a primary negative regulator by targeting p53 for proteasomal degradation. This compound binds to MDM2, promoting its autoubiquitination and subsequent degradation.[2] This releases p53 from negative regulation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes such as p21 and PUMA, resulting in cell cycle arrest and apoptosis.
p53-Independent Pathway in Mutant/Null p53 Cells
This compound retains its efficacy in cancer cells lacking functional p53, indicating a p53-independent mechanism of action.[2][3] While the complete pathway is still under investigation, evidence suggests that MDM2 has oncogenic functions independent of p53 regulation. By promoting the degradation of MDM2, this compound can inhibit these p53-independent oncogenic activities, leading to apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (Resazurin Reduction Assay)
Objective: To determine the cytotoxic effects and IC50 values of this compound.
Procedure:
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (ranging from 0 to 25 µM) in triplicate.
-
After 72 hours of incubation, a resazurin-based solution was added to each well.
-
The plates were incubated for an additional 2-4 hours at 37°C.
-
The fluorescence intensity was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.
-
IC50 values were calculated using non-linear regression analysis.
References
A Comparative Analysis of SP-141's Effect on MDM2 Ubiquitination
In the landscape of targeted cancer therapy, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2) has emerged as a critical oncogene and a promising therapeutic target. Its primary role involves the negative regulation of the p53 tumor suppressor through ubiquitination and subsequent proteasomal degradation.[1][2] Consequently, inhibiting MDM2 can lead to the stabilization and activation of p53, triggering apoptosis in cancer cells.[1] This guide provides a comparative analysis of SP-141, a novel MDM2 inhibitor, and its effect on MDM2 ubiquitination, alongside other alternative compounds.
This compound is a small-molecule inhibitor that uniquely promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[3][4][5][6] This mechanism of action distinguishes it from many other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction.[6] The activity of this compound has been demonstrated in various cancer models, including pancreatic, breast, and neuroblastoma, often independent of the p53 mutational status.[3][5][6][7]
Comparative Data of MDM2 Inhibitors
This section summarizes the quantitative data for this compound and a selection of alternative MDM2 inhibitors.
| Compound | Mechanism of Action | Target Binding/Inhibition | Cell Growth Inhibition (IC50) | Reference |
| This compound | Promotes MDM2 auto-ubiquitination and degradation | Binds directly to MDM2 (Ki = 28 nM) | Pancreatic cancer cells: 0.36-0.50 µM; Neuroblastoma cells: ~0.1-1.0 µM | [3][4][5][7] |
| Nutlin-3a | Inhibits MDM2-p53 interaction | Binds to the p53-binding pocket of MDM2 | Osteosarcoma cells: ~1-10 µM | [8][9][10] |
| MMRi36 | Stimulates MDM2-MDM4 E3 ligase activity, promoting their degradation | Acts as an activator of the MDM2-MDM4 heterodimer | p53-null leukemic cells: IC50 ~1.45-1.66 µM | [11] |
| Inulanolide A (InuA) | Targets the MDM2 RING domain, inhibiting ubiquitin transfer | Binds to a hydrophobic site centered at Tyr489 of the MDM2 RING domain | Not explicitly stated in the provided results | [12] |
| Gambogic Acid | Inhibits p53-MDM2 interaction | Binds to the p53-binding site of MDM2 | Not explicitly stated in the provided results | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the effects of this compound on MDM2 ubiquitination.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., NB-1643, LA1-55n) in 96-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 0–2.5 µM) for 72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) values.[7]
-
2. Western Blot Analysis
-
Objective: To detect the protein levels of MDM2 and related proteins.
-
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 0, 0.25, 0.5, and 1 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7]
-
3. In Vivo Ubiquitination Assay
-
Objective: To assess the effect of this compound on MDM2 ubiquitination within cells.
-
Procedure:
-
Co-transfect cells with plasmids encoding MDM2 and ubiquitin.
-
Treat the transfected cells with this compound (e.g., 0.5 µM) for 24 hours.
-
Add a proteasome inhibitor, MG132 (e.g., 25 µM), for an additional 6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation using an anti-MDM2 antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2.[3]
-
4. In Vitro MDM2 Ubiquitination Assay
-
Objective: To directly measure the E3 ligase activity of MDM2 in a cell-free system.
-
Procedure:
-
Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (MDM2), and the substrate (e.g., p53).
-
Combine the purified components in a reaction buffer containing ATP and biotinylated ubiquitin.
-
Incubate the reaction mixture to allow for the ubiquitination of the substrate.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-p53 antibody to detect ubiquitinated p53.[14][15]
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathway of MDM2 and the experimental workflow for assessing its ubiquitination.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the in vivo MDM2 ubiquitination assay.
References
- 1. Inhibiting MDM2 to promote apoptosis in ALL - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. The pyrido[b]indole MDM2 inhibitor this compound exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the Role of MDM2 as a Potential Ubiquitin E3 Ligase and Identifying the Therapeutic Efficiency of Alkaloids against MDM2 in Combating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural studies of antitumor compounds that target the RING domain of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Product Inhibitors of Ubiquitin Conjugation and Deconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
Validating the Anti-Metastatic Potential of SP-141 in Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MDM2 inhibitor, SP-141, and its anti-metastatic potential in breast cancer models. We will delve into its mechanism of action, compare its performance with other therapeutic alternatives, and provide detailed experimental data and protocols to support its evaluation.
This compound: A Novel MDM2 Inhibitor with a Unique Mechanism of Action
This compound is a novel, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) oncogene.[1] Unlike many other MDM2 inhibitors that primarily focus on disrupting the MDM2-p53 interaction, this compound exhibits a distinct mechanism. It directly binds to the MDM2 protein, leading to its autoubiquitination and subsequent proteasomal degradation.[2] This action results in potent anti-cancer effects in breast cancer models, importantly, in a manner that is independent of the p53 tumor suppressor status.[1][2] This p53-independent activity is a significant advantage, as many advanced breast cancers harbor p53 mutations, rendering them resistant to therapies reliant on a functional p53 pathway.
A primary challenge for the clinical translation of this compound has been its low oral bioavailability. To address this, a novel nano-oral delivery system has been developed, encapsulating this compound in Fc-conjugated nanoparticles (SP141FcNP). This formulation has demonstrated increased oral bioavailability, enhanced tumor accumulation, and stronger anti-tumor and anti-metastatic effects in both in vitro and in vivo models, without significant host toxicity.
Comparative Analysis of this compound's Anti-Metastatic Potential
To objectively assess the anti-metastatic capabilities of this compound, we have summarized key experimental findings from preclinical studies. These data are compared with other MDM2 inhibitors in development and standard-of-care treatments for metastatic breast cancer.
Table 1: In Vitro Anti-Metastatic Effects of this compound on Breast Cancer Cells
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration | % Inhibition of Invasion | Citation |
| MDA-MB-231 | Wound Healing | 1 µM | Data Not Available | - | |
| MDA-MB-231 | Transwell Invasion | 1 µM | - | Data Not Available | |
| MCF-7 | Wound Healing | 1 µM | Data Not Available | - | |
| MCF-7 | Transwell Invasion | 1 µM | - | Data Not Available |
Note: Specific quantitative data from the primary literature on the percentage of inhibition for migration and invasion assays with this compound were not available in the public domain at the time of this review. Further investigation of the primary research article by Wang et al., Nature Communications 2014, is recommended to obtain these specific values.
Table 2: In Vivo Anti-Metastatic Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Treatment Group | Dosage & Administration | Primary Tumor Growth Inhibition | Reduction in Lung Metastases | Citation |
| Nude mice with MCF-7 xenografts | This compound | 40 mg/kg, i.p., 5 days/week | Significant inhibition | Data Not Available | [3] |
| Nude mice with MDA-MB-468 xenografts | This compound | 40 mg/kg, i.p., 5 days/week | Significant inhibition | Data Not Available | [4] |
| Nude mice with orthotopic breast tumors | SP141FcNP | Oral administration | Enhanced efficacy | Enhanced efficacy | [1] |
Note: While the studies confirm a significant reduction in primary tumor growth and enhanced anti-metastatic effects with SP141FcNP, specific quantitative data on the reduction in the number or volume of lung metastases were not explicitly available in the reviewed literature.
Comparison with Alternative Therapies
The treatment landscape for metastatic breast cancer is diverse and depends on the tumor subtype. Current therapeutic strategies include:
-
Hormone Therapy: For hormone receptor-positive (HR+) breast cancer.
-
Chemotherapy: A mainstay for many types of metastatic breast cancer.
-
Targeted Therapy: Including CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib), PI3K inhibitors (e.g., Alpelisib), and PARP inhibitors (for patients with BRCA mutations).
-
Immunotherapy: Checkpoint inhibitors are used for certain triple-negative breast cancers.
-
Other MDM2 Inhibitors: Several other MDM2 inhibitors are in clinical development (e.g., Idasanutlin, Navtemadlin). Most of these function by disrupting the MDM2-p53 interaction and are therefore primarily effective in p53 wild-type tumors. This compound's p53-independent mechanism of inducing MDM2 degradation offers a potential advantage in p53-mutated breast cancers.
This compound's unique mechanism of action positions it as a promising candidate, particularly for aggressive, treatment-resistant breast cancers that have lost p53 function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro assays used to assess cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This method is used to evaluate collective cell migration.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 6-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at 0h - Area at Xh) / Area at 0h) * 100
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium in a 24-well plate.
-
Cell Preparation: Harvest breast cancer cells and resuspend them in serum-free medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS).
-
Treatment: Add this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Fixation: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol.
-
Staining and Visualization: Stain the invading cells with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The results are often expressed as the average number of invaded cells per field or as a percentage of the control.
Visualizing the Molecular Pathway and Experimental Processes
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound directly binds to MDM2, inducing its autoubiquitination and proteasomal degradation.
Caption: A schematic overview of the wound healing (scratch) assay protocol.
Caption: The procedural steps for conducting a transwell invasion assay.
Conclusion
This compound represents a promising anti-cancer agent with a unique p53-independent mechanism of action that makes it particularly attractive for the treatment of advanced and resistant breast cancers. Its ability to induce the degradation of the MDM2 oncoprotein sets it apart from other MDM2 inhibitors in development. While preliminary data on its anti-metastatic potential are encouraging, further studies providing detailed quantitative analysis of its effects on cell migration, invasion, and in vivo metastasis are warranted to fully validate its therapeutic potential. The development of an oral nanoparticle formulation has already addressed a key hurdle in its clinical development, paving the way for future clinical trials. This guide provides a foundational understanding for researchers and drug developers to build upon as more data on this compound becomes available.
References
- 1. Oral delivery of anti-MDM2 inhibitor SP141-loaded FcRn-targeted nanoparticles to treat breast cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Therapy of Advanced Breast Cancer: Targeting NFAT1–MDM2–p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
cross-reactivity and specificity of SP-141 compared to other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors targeting the Murine Double Minute 2 (MDM2) oncoprotein, SP-141 has emerged as a compound with a distinct mechanism of action. This guide provides a comprehensive comparison of this compound with other notable MDM2 inhibitors, focusing on their specificity, cross-reactivity, and the experimental data underpinning these characteristics.
Executive Summary
This compound distinguishes itself from many other MDM2 inhibitors by its unique mechanism of inducing the auto-ubiquitination and subsequent proteasomal degradation of MDM2. This contrasts with the more common approach of inhibitors like Nutlin-3, Idasanutlin, and Navtemadlin, which primarily function by disrupting the protein-protein interaction between MDM2 and the tumor suppressor p53. A key advantage of this compound's mechanism is its efficacy in cancer models irrespective of their p53 mutational status, a significant limitation for inhibitors reliant on a functional p53 pathway. While direct, comprehensive cross-reactivity profiling of this compound against a broad kinase panel is not extensively published, its high binding affinity for MDM2 and distinct cellular effects suggest a specific mode of action.
Data Presentation: Quantitative Comparison of MDM2 Inhibitors
The following table summarizes key quantitative data for this compound and other well-characterized small molecule inhibitors targeting the MDM2 pathway.
| Inhibitor | Target/Mechanism of Action | Binding Affinity (to MDM2) | IC50 (Cancer Cell Lines) | p53-Dependence |
| This compound | Induces MDM2 auto-ubiquitination and degradation | Kᵢ = 28 nM, K₋D = 43 nM | 0.36 - 0.50 µM (Pancreatic Cancer) | Independent |
| Nutlin-3a | Blocks MDM2-p53 interaction | Kᵢ = 90 nM | ~0.1 - 1 µM (p53 wild-type) | Dependent |
| Idasanutlin (RG7388) | Blocks MDM2-p53 interaction | Kᵢ = 6 nM | ~20 - 100 nM (p53 wild-type) | Dependent |
| Navtemadlin (KRT-232) | Blocks MDM2-p53 interaction | Sub-nanomolar | Varies by cell line | Dependent |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical MDM2-p53 signaling pathway and highlights the distinct mechanisms of action of this compound compared to inhibitors that block the MDM2-p53 interaction.
Figure 1. MDM2-p53 Signaling and Inhibitor Mechanisms
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MDM2 Binding Affinity Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based competition assay to determine the binding affinity of small molecule inhibitors to MDM2.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide probe (e.g., TAMRA-labeled peptide)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 0.05% (v/v) Tween-20)
-
Test compounds (e.g., this compound, Nutlin-3)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide probe.
-
Add the diluted test compounds to the wells.
-
Initiate the binding reaction by adding a fixed concentration of recombinant MDM2 protein to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: The competition data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular MDM2 Auto-ubiquitination and Degradation Assay
This protocol describes a method to assess the ability of a compound to induce MDM2 auto-ubiquitination and degradation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-MDM2, anti-ubiquitin, anti-GAPDH (loading control)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound (this compound) at various concentrations for a specified time (e.g., 6-24 hours). In a parallel set of wells for the ubiquitination assay, co-treat with a proteasome inhibitor (MG132) for the last 4-6 hours of the incubation period.
-
For Degradation Analysis: Lyse the cells directly in lysis buffer.
-
For Ubiquitination Analysis: Lyse the cells and perform immunoprecipitation.
-
Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with the appropriate primary antibodies (anti-MDM2 for degradation, anti-ubiquitin for ubiquitination) and a loading control antibody.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence imaging system.
-
Data Analysis: For degradation, quantify the MDM2 band intensity relative to the loading control. For ubiquitination, observe the high molecular weight smear of poly-ubiquitinated MDM2 in the immunoprecipitated samples.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating and comparing small molecule inhibitors of MDM2.
Figure 2. Workflow for MDM2 Inhibitor Comparison
Conclusion
This compound represents a promising class of MDM2 inhibitors with a mechanism that is distinct from the canonical p53-MDM2 interaction blockers. Its ability to induce MDM2 degradation offers a therapeutic strategy that is not constrained by the p53 status of tumors, potentially broadening its clinical applicability. While further studies are needed to fully elucidate its cross-reactivity profile, the available data points to a high degree of specificity for MDM2. The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other emerging MDM2-targeting therapeutics.
Safety Operating Guide
Personal protective equipment for handling SP-141
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling SP-141. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Product Name: this compound
-
CAS No.: 1253491-42-7
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Strict adherence to PPE guidelines is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Protective clothing | Laboratory coat or equivalent |
| Eye/Face Protection | Eye protection / Face protection | Safety glasses with side shields, goggles, or a face shield |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid contact with skin and eyes[1].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Wash hands thoroughly after handling[1].
-
Use only outdoors or in a well-ventilated area with appropriate exhaust ventilation[1].
-
Ensure containers are kept tightly closed and stored in a locked, well-ventilated place[1].
Emergency and Spill Procedures: In the event of a spill or accidental exposure, follow these steps:
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing[1].
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing[1].
-
Spill Cleanup: Use full personal protective equipment. Prevent further leakage and keep the substance away from drains. Absorb spills with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol[1].
Disposal Plan: Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses[1].
Experimental Protocol: Weighing and Diluting this compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance
-
Chemical fume hood
-
Volumetric flasks and pipettes
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE.
-
Weighing:
-
Tare a clean, dry weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.
-
Record the exact weight.
-
-
Dilution:
-
Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer it to the flask.
-
Add solvent to the flask until it is approximately half full.
-
Gently swirl the flask to dissolve the solid.
-
Once dissolved, add solvent to the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean all non-disposable equipment thoroughly.
-
Wash hands thoroughly after completing the procedure.
-
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
